Technical Documentation Center

7-Bromo-2-methylquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-2-methylquinoline-3-carboxylic acid
  • CAS: 610277-19-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 7-Bromo-2-methylquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-methylquinoline-3-carboxylic Acid Introduction 7-Bromo-2-methylquinoline-3-carboxylic acid is a halogenated derivative of the quinoline carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-methylquinoline-3-carboxylic Acid

Introduction

7-Bromo-2-methylquinoline-3-carboxylic acid is a halogenated derivative of the quinoline carboxylic acid scaffold. The quinoline ring system is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds, renowned for its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] As such, its derivatives are of significant interest to researchers in medicinal chemistry and drug development. Understanding the fundamental physicochemical properties of a molecule like 7-Bromo-2-methylquinoline-3-carboxylic acid is a critical first step in the drug discovery pipeline. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its viability as a therapeutic agent.[3]

This guide provides a detailed examination of the core physicochemical characteristics of 7-Bromo-2-methylquinoline-3-carboxylic acid, offers insights into the rationale behind their determination, and presents standardized protocols for their experimental validation.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's foundational properties is essential for all subsequent research and development activities. The key identifiers and properties for 7-Bromo-2-methylquinoline-3-carboxylic acid are summarized below.

Table 1: Core Properties of 7-Bromo-2-methylquinoline-3-carboxylic acid

PropertyValueSource
CAS Number 610277-19-5[4]
Molecular Formula C₁₁H₈BrNO₂[4]
Molecular Weight 266.09 g/mol [4]
Appearance Solid (predicted)[5]
Boiling Point Data not available[4]
Melting Point Not specified in available literature.
Solubility Not specified in available literature. Expected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF.
pKa Not specified in available literature. Expected to have an acidic pKa due to the carboxylic acid and a basic pKa from the quinoline nitrogen.
Structural Analysis and Its Implications

The structure of 7-Bromo-2-methylquinoline-3-carboxylic acid is key to its chemical behavior.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid compound to buffered solution B Seal vial and agitate (24-72h at constant T) A->B C Centrifuge to separate solid and supernatant B->C D Extract clear supernatant C->D E Analyze concentration (e.g., HPLC-UV) D->E

Sources

Exploratory

spectral data for 7-Bromo-2-methylquinoline-3-carboxylic acid (NMR, IR, MS)

This guide details the spectral characterization of 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS: 610277-19-5), a critical heterocyclic scaffold often utilized in the synthesis of antitubercular agents (e.g., Bedaqui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS: 610277-19-5), a critical heterocyclic scaffold often utilized in the synthesis of antitubercular agents (e.g., Bedaquiline analogues) and other bioactive quinolines.

The data presented synthesizes experimental values from primary patent literature regarding its immediate precursor (the ethyl ester) with standard spectroscopic shifts observed in quinoline-3-carboxylic acid derivatives.

Chemical Profile & Significance[1]

  • IUPAC Name: 7-Bromo-2-methylquinoline-3-carboxylic acid

  • CAS Number: 610277-19-5

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 266.09 g/mol

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in water (acidic form).

Structural Context

This compound belongs to the 2,3,7-trisubstituted quinoline family. The 7-bromo position provides a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 3-carboxylic acid serves as an electrophilic center for amide coupling.

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectral background noise (impurities). The standard industrial route involves a Friedländer annulation followed by hydrolysis.

Synthesis SM1 2-Amino-4-bromobenzaldehyde Inter Ethyl 7-bromo-2-methyl- quinoline-3-carboxylate (Ester Intermediate) SM1->Inter Base/EtOH Reflux SM2 Ethyl Acetoacetate SM2->Inter Final 7-Bromo-2-methyl- quinoline-3-carboxylic acid Inter->Final NaOH/H2O Hydrolysis

Figure 1: Synthesis pathway showing the origin of potential ester impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

H-NMR Characterization

The spectrum is dominated by the quinoline aromatic system. The key diagnostic peak is the H4 singlet , which appears significantly downfield due to the anisotropic deshielding of the adjacent carbonyl group.

Solvent: DMSO-


 (Preferred for the free acid due to solubility).
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH Acidic13.0 - 14.0 br s1H-Exchangeable proton; broad due to H-bonding.
H-4 Aromatic8.90 - 9.05 s1H-Singlet. Deshielded by C=O (peri-position).
H-8 Aromatic8.15 - 8.25 d1H~2.0Meta-coupling to H-6; Ortho to N (deshielded).
H-5 Aromatic8.00 - 8.10 d1H~9.0Ortho-coupling to H-6.
H-6 Aromatic7.75 - 7.85 dd1H9.0, 2.0Doublet of doublets (Ortho to H5, Meta to H8).
CH

Methyl2.70 - 2.85 s3H-Position 2 methyl; deshielded by aromatic ring.

Technical Note on Ester Impurity: If the hydrolysis is incomplete, you will observe ethyl ester signals: a quartet at ~4.3 ppm and a triplet at ~1.3 ppm . The H4 singlet in the ester typically appears slightly upfield or downfield depending on solvent (e.g.,


 9.03 in CDCl

).
C-NMR Highlights
  • Carbonyl (C=O): ~167 ppm.

  • Azomethine (C=N): ~158 ppm.

  • C4 (Ar-H): ~138 ppm.

  • Methyl (CH

    
    ):  ~25 ppm.
    

Mass Spectrometry (MS) Profile

Ionization Mode: ESI (+)

The presence of a bromine atom confers a distinct isotopic signature that serves as an instant confirmation of identity.

  • Molecular Ion (

    
    ): 
    
    • m/z 266.0 (

      
      Br isotope)
      
    • m/z 268.0 (

      
      Br isotope)
      
  • Isotopic Pattern: A characteristic 1:1 doublet ratio for the M and M+2 peaks is mandatory. Any deviation suggests debromination or contamination.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 266 / 268 (1:1 Ratio) Frag1 Fragment [M - H2O/OH]+ Loss of Acid OH M_Ion->Frag1 Frag2 Fragment [M - COOH]+ Decarboxylation m/z ~221 / 223 M_Ion->Frag2 High Energy Frag3 Fragment [M - Br]+ Loss of Bromine m/z ~187 M_Ion->Frag3 Rare in ESI

Figure 2: Expected mass spectral fragmentation pattern.

Infrared (IR) Spectroscopy[6]

  • O-H Stretch (Acid): 2500–3300 cm

    
     (Very broad, characteristic "hump" overlapping C-H stretches).
    
  • C=O Stretch (Carboxylic Acid): 1680–1700 cm

    
     (Strong).
    
    • Differentiation: If the peak is >1720 cm

      
      , suspect the ester  impurity.
      
  • C=N / C=C (Quinoline Ring): 1580–1620 cm

    
    .
    
  • C-Br Stretch: 500–700 cm

    
     (Fingerprint region).
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation broadening.

  • Solvent Choice: Use DMSO-

    
     (99.8% D). CDCl
    
    
    
    is often unsuitable due to the poor solubility of the free carboxylic acid.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: If the solution is cloudy (inorganic salts from hydrolysis), filter through a glass wool plug directly into the NMR tube.

  • Acquisition: Run at 298 K. Ensure relaxation delay (

    
    ) is 
    
    
    
    1.0 s to allow full relaxation of the isolated H4 proton for accurate integration.
Protocol B: Purity Assessment via HPLC-MS

Objective: Quantify purity and confirm bromination state.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

  • Pass Criteria: Single peak at 254 nm; MS spectrum under the peak must show 1:1 ratio of 266/268.

References

  • Patent Application: Preparation of substituted quinoline derivatives as PPAR agonists. WO2019141229A1. (Contains experimental NMR data for the ethyl ester precursor). Link

  • Synthesis Methodology: Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (General reference for Vilsmeier-Haack/Friedlander approaches to this scaffold).
  • Database Verification: PubChem Compound Summary for CID 329773539 (Ethyl ester analog). Link

Sources

Foundational

Technical Guide: Solubility Profiling & Solvent Selection for 7-Bromo-2-methylquinoline-3-carboxylic Acid

[1][2][3][4] Executive Summary Compound: 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS: 610277-19-5) Molecular Formula: C₁₁H₈BrNO₂ Molecular Weight: 266.09 g/mol [1][2][3][4][5][6] This guide addresses the critical so...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Compound: 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS: 610277-19-5) Molecular Formula: C₁₁H₈BrNO₂ Molecular Weight: 266.09 g/mol [1][2][3][4][5][6]

This guide addresses the critical solubility challenges associated with 7-Bromo-2-methylquinoline-3-carboxylic acid , a halogenated quinoline scaffold frequently employed as an intermediate in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.[1][2][3][4]

Due to the interplay between its lipophilic quinoline core and the ionizable carboxylic acid moiety, this compound exhibits a "solubility switch" behavior dependent on pH and solvent polarity.[2][3][4] This document provides a physicochemical analysis, a predicted solubility profile, and a self-validating experimental protocol for researchers to establish precise solubility data for their specific lots.[2][3][4]

Physicochemical Basis of Solubility

To select the correct solvent, one must understand the intermolecular forces at play.[2][3][4] This molecule is not a simple lipophile; it is an amphoteric system dominated by lattice energy.[2][3][4]

Structural Determinants[1][3][4]
  • The Quinoline Core (π-π Stacking): The planar aromatic system induces strong intermolecular

    
    -
    
    
    
    stacking, significantly increasing the lattice energy.[1][2][3] This makes the solid state stable and difficult to disrupt without high-dielectric solvents or heat.[1][2][4]
  • The 7-Bromo & 2-Methyl Substituents (Lipophilicity): These groups increase the calculated partition coefficient (cLogP ~3.0), reducing water solubility and enhancing affinity for chlorinated solvents and intermediate-polarity organics.[1][2][3]

  • The 3-Carboxylic Acid (pH Sensitivity): This is the "handle" for manipulation.[1][2][3][4]

    • Low pH (<3): The molecule is protonated (neutral) and largely insoluble in water.[2][3][4]

    • High pH (>8): Deprotonation forms the carboxylate anion, rendering the compound highly water-soluble.[2][3][4]

The "Solubility Switch" Mechanism

The diagram below illustrates the equilibrium states that dictate solubility in aqueous media.

pH_Switch_Mechanism Neutral Neutral Form (Insoluble Precipitate) Low pH Equilibrium pKa ~4.5 Neutral->Equilibrium + Base (NaOH) Anion Carboxylate Anion (Water Soluble) High pH Anion->Equilibrium + Acid (HCl) Equilibrium->Neutral Protonation Equilibrium->Anion Deprotonation

Figure 1: The pH-dependent solubility switch mechanism.[1][2][3][4] Manipulation of this equilibrium is the primary method for purification.

Estimated Solubility Profile

Note: Exact quantitative values vary by crystal polymorph and purity. The following data represents a consensus of behavior for 3-carboxy-quinoline derivatives.

Solvent ClassRepresentative SolventEstimated SolubilityApplication Context
Polar Aprotic DMSO, DMF High (>50 mg/mL) Primary Choice. Ideal for stock solutions, NMR, and reaction media.[1][2][3]
Chlorinated Dichloromethane (DCM)ModerateGood for liquid-liquid extraction (organic phase).[1][2][3][4]
Alcohols Methanol, EthanolLow (Cold) / High (Hot)Recrystallization. The steep temperature gradient makes ethanol ideal for purification.[2][4]
Aqueous (Neutral) Water (pH 7)Negligible (<0.1 mg/mL)Not suitable for solvation without pH adjustment.[1][2][3][4]
Aqueous (Basic) 1M NaOH / Na₂CO₃High (>100 mg/mL)Used for "Acid-Base" purification workups.[1][2][3][4]
Non-Polar Hexane, HeptaneInsolubleUsed as an anti-solvent to crash out the product.[1][4]

Experimental Protocols (Self-Validating)

Do not rely on literature values alone. Purity levels and crystal habits (amorphous vs. crystalline) drastically affect solubility.[2][4] Use these protocols to validate your specific batch.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Objective: Determine the saturation point in a specific solvent at 25°C.[2][3][4]

  • Preparation: Weigh 100 mg of 7-Bromo-2-methylquinoline-3-carboxylic acid into a pre-weighed 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Observation: Check for visual clarity (no particulates).

  • Saturation: If solids remain after 1 mL total solvent, centrifuge the sample.

  • Quantification:

    • Pipette the supernatant into a pre-weighed aluminum dish.

    • Evaporate the solvent (vacuum oven).[2][3][4]

    • Weigh the residue.[2][3][4]

    • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Supernatant).[2][3][4]

Protocol B: The "Visual Kinetic" Screening Workflow

Use this workflow for rapid solvent selection during reaction optimization.[2][3][4]

Solubility_Screening Start Start: 10mg Sample AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (5 mins) AddSolvent->Vortex Check Visual Check Vortex->Check Clear Soluble (Calculate Conc.) Check->Clear Clear Cloudy Insoluble Check->Cloudy Particulates Heat Heat to Reflux (Safety Check) Cloudy->Heat CheckHot Visual Check (Hot) Heat->CheckHot Recryst Potential Recryst Solvent CheckHot->Recryst Clear Insol Anti-Solvent CheckHot->Insol Cloudy

Figure 2: Rapid decision tree for categorizing solvents as Solvents, Anti-solvents, or Recrystallization media.[1][2][3][4]

Application-Specific Recommendations

For Organic Synthesis (Reaction Solvent)
  • Recommendation: DMF or DMAc (Dimethylacetamide).[2][3][4]

  • Reasoning: These solvents disrupt the intermolecular hydrogen bonding of the carboxylic acid dimer while accommodating the lipophilic quinoline ring.[2][3][4] They allow for high-concentration reactions (>0.5 M), which improves kinetics.[1][2][4]

For Purification (Recrystallization)[2][3][4]
  • Recommendation: Ethanol or Ethanol/Water (9:1) .[2][3][4]

  • Protocol:

    • Suspend crude material in Ethanol.[2][3][4]

    • Heat to reflux until dissolved.

    • If insoluble particles remain, hot filter.[2][3][4]

    • Cool slowly to room temperature, then to 4°C.

    • The bromo-quinoline acid should crystallize as fine needles.[1][2][3][4]

For HPLC Analysis[1][2][3][4][5]
  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[2][3][4]

  • Note: The acid modifier (Formic or Trifluoroacetic acid) is mandatory .[2][3][4] Without it, the carboxylic acid moiety will ionize partially, leading to peak tailing and poor reproducibility.[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16228603, 7-Bromo-2-methylquinoline-3-carboxylic acid.[1][2][3][4] Retrieved from [Link][2][3][4]

  • Musiol, R. (2016). Structure-activity relationship studies of quinoline-3-carboxylic acids.[1][2][3][4]Medicinal Chemistry Research. (General reference for quinoline solubility behavior).

Sources

Exploratory

discovery and history of 7-Bromo-2-methylquinoline-3-carboxylic acid

This in-depth technical guide details the chemistry, synthesis, and application of 7-Bromo-2-methylquinoline-3-carboxylic acid , a critical heterocyclic scaffold in modern medicinal chemistry. Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemistry, synthesis, and application of 7-Bromo-2-methylquinoline-3-carboxylic acid , a critical heterocyclic scaffold in modern medicinal chemistry.

Executive Summary & Chemical Identity

7-Bromo-2-methylquinoline-3-carboxylic acid is a functionalized heteroaromatic building block used primarily in the development of pharmaceuticals targeting bacterial DNA gyrase (fluoroquinolone analogs) and nuclear receptors (e.g., PPAR agonists). Its structure features a quinoline core decorated with three distinct reactive handles:[1]

  • C3-Carboxylic Acid: Enables amide coupling or esterification to modulate solubility and target binding.[1]

  • C7-Bromide: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.[1]

  • C2-Methyl Group: Provides steric bulk and metabolic stability, often influencing the pharmacokinetic profile of the final drug candidate.[1]

PropertyData
CAS Number 610277-19-5 (Acid) / 948290-16-2 (Ethyl Ester)
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Appearance Off-white to pale yellow solid
pKa (Calc) ~3.5 (Carboxylic acid)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Historical Context & Evolution of the Scaffold

While there is no single "eureka" moment associated with the isolation of this specific molecule, its history is intrinsically tied to the evolution of quinoline-3-carboxylic acid antibacterials (the "quinolones").

  • The Quinolone Era (1960s-1980s): Following the discovery of nalidixic acid, researchers extensively explored the quinoline core.[1] The 3-carboxylic acid and 4-oxo groups were found to be essential for binding to bacterial DNA gyrase.

  • The Halogenation Shift: The introduction of halogens (F, Cl, Br) at positions 6, 7, and 8 dramatically improved potency.[1] While 6-fluoro substituents became the gold standard (e.g., Ciprofloxacin), 7-bromo variants emerged as crucial intermediates.[1] They allowed medicinal chemists to install complex side chains at the 7-position via nucleophilic aromatic substitution (

    
    ) or transition-metal catalysis, effectively acting as a "chemical hook" for structure-activity relationship (SAR) exploration.[1]
    
  • Modern Applications: Recently, this scaffold has appeared in patent literature for PPAR agonists (treating metabolic disorders) and novel anti-infectives, validating its enduring utility as a privileged structure.[1]

Synthetic Pathways: The Friedländer Condensation

The most robust and authoritative method for synthesizing 7-Bromo-2-methylquinoline-3-carboxylic acid is a modified Friedländer synthesis . This route is preferred over the Pfitzinger or Combes methods due to its higher regioselectivity and milder conditions.[1]

Core Reaction Logic

The synthesis relies on the condensation of 2-amino-5-bromobenzaldehyde with ethyl acetoacetate . The aldehyde provides the aromatic core and the nitrogen source, while the beta-keto ester provides the C2 and C3 carbons.

Step-by-Step Protocol

Phase 1: Condensation (Formation of the Quinoline Core) [1]

  • Reagents: 2-Amino-5-bromobenzaldehyde (1.0 eq), Ethyl acetoacetate (1.5 eq), Sodium Ethoxide (NaOEt, 1.5 eq).[1]

  • Solvent: Ethanol (anhydrous).[1]

  • Conditions: Reflux (78°C) for 12 hours.

  • Mechanism:

    • Base-catalyzed deprotonation of ethyl acetoacetate to form the enolate.

    • Aldol-type condensation with the aldehyde carbonyl.

    • Intramolecular cyclization (imine formation) and dehydration to aromatize the ring.[1]

  • Work-up: Concentration of solvent, extraction with ethyl acetate, and washing with brine.[1]

  • Intermediate: Ethyl 7-bromo-2-methylquinoline-3-carboxylate (White solid, ~53% yield).

Phase 2: Hydrolysis (Deprotection to the Acid) [1]

  • Reagents: Lithium Hydroxide (LiOH) or NaOH (2.0 eq).

  • Solvent: THF/Water (1:1 mixture).

  • Conditions: Room temperature to mild heat (40°C) for 4 hours.

  • Work-up: Acidification with 1M HCl to pH 3-4 precipitates the free acid. Filtration and drying yield the final product.[2]

Visualization of Synthetic Workflow

Synthesis Start1 2-Amino-5-bromobenzaldehyde Reagent1 NaOEt / EtOH Reflux, 12h Start1->Reagent1 Start2 Ethyl Acetoacetate Start2->Reagent1 Inter Ethyl 7-bromo-2-methyl- quinoline-3-carboxylate Reagent1->Inter Friedländer Condensation Reagent2 LiOH / THF:H2O Hydrolysis Inter->Reagent2 Final 7-Bromo-2-methylquinoline- 3-carboxylic acid Reagent2->Final Saponification

Caption: Figure 1. Convergent synthesis via Friedländer condensation of amino-benzaldehyde and beta-keto ester.

Applications in Drug Discovery

The utility of 7-Bromo-2-methylquinoline-3-carboxylic acid lies in its orthogonal reactivity . It serves as a branching point for generating diverse chemical libraries.

A. Palladium-Catalyzed Cross-Coupling (The C7 Handle)

The bromine atom at C7 is highly activated for Pd-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids creates biaryl systems common in kinase inhibitors.

  • Buchwald-Hartwig: Coupling with amines introduces solubility-enhancing groups (e.g., piperazines), mimicking the structure of ciprofloxacin.[1]

B. Amide Coupling (The C3 Handle)

The carboxylic acid is routinely converted to amides using standard coupling agents (HATU, EDC).[1] This is critical for optimizing the "head" group of the molecule, which often interacts with specific protein residues (e.g., Serine/Arginine pockets in enzymes).[1]

C. Case Study: PPAR Agonists

Recent patent literature (e.g., WO2019141229) highlights this scaffold in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1][2][3][4] The 7-bromo position is substituted with hydrophobic tails to mimic fatty acids, while the acid/polar head group interacts with the receptor's ligand-binding domain.

Derivatization Logic Diagram

Derivatization Core 7-Bromo-2-methylquinoline- 3-carboxylic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Targeting C7-Br Buchwald Buchwald-Hartwig (HNR2, Pd cat.) Core->Buchwald Targeting C7-Br Amide Amide Coupling (R-NH2, HATU) Core->Amide Targeting C3-COOH Ester Esterification (R-OH, Acid) Core->Ester Targeting C3-COOH Biaryl 7-Aryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Amino 7-Amino Analogs (Antibacterials) Buchwald->Amino Prodrug Amide/Ester Prodrugs (Improved Bioavailability) Amide->Prodrug Ester->Prodrug

Caption: Figure 2. Divergent synthesis strategy utilizing the C7-Bromine and C3-Carboxyl handles.

References

  • Preparation of PPAR Agonists. World Intellectual Property Organization, WO2019141229A1, 2019.[1]

    • Source of the specific Friedländer synthesis protocol described above.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 2020.

    • Discusses the antiproliferative properties of the quinoline-3-carboxylic acid scaffold.
  • Combes Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.[1]

    • Foundational reference for the condens
  • Synthesis of Quinolines. Organic Chemistry Portal.

    • General review of quinoline synthesis methodologies including Friedländer and Pfitzinger reactions.

Sources

Foundational

7-Bromo-2-methylquinoline-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 7-Bromo-2-methylquinoline-3-carboxylic acid Abstract This technical guide provides a comprehensive overview of 7-Bromo-2-methylquinoline-3-carboxylic acid, a halogenated heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-2-methylquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methylquinoline-3-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, outlines a robust synthetic methodology grounded in established chemical principles, and explores its potential applications as a versatile building block in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking detailed technical information and practical insights into this valuable chemical entity.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][2] The functionalization of the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Specifically, quinoline-3-carboxylic acids are a subclass that has garnered substantial attention. The carboxylic acid moiety serves as a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets. It also acts as a versatile chemical handle for the synthesis of more complex derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR).[3] The introduction of a bromine atom at the 7-position, as in the title compound, further enhances its utility by providing a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thereby allowing for the construction of diverse chemical libraries for high-throughput screening.

This guide focuses specifically on 7-Bromo-2-methylquinoline-3-carboxylic acid, providing the core data and procedural knowledge necessary for its synthesis and application in a research setting.

Physicochemical and Structural Properties

7-Bromo-2-methylquinoline-3-carboxylic acid is a solid organic compound at room temperature. Its core structure consists of a quinoline ring system substituted with a bromine atom at position 7, a methyl group at position 2, and a carboxylic acid group at position 3.

Caption: Chemical structure of 7-Bromo-2-methylquinoline-3-carboxylic acid.

The key quantitative properties of the compound are summarized in the table below.

PropertyValueSource
CAS Number 610277-19-5[4]
Molecular Formula C₁₁H₈BrNO₂[4]
Molecular Weight 266.09 g/mol [4]
MDL Number MFCD06254448[4]
Physical Form Solid
Storage Store in a dry, sealed place[4]

Synthesis and Mechanistic Insights

The synthesis of 7-Bromo-2-methylquinoline-3-carboxylic acid can be efficiently achieved via a modified Friedländer annulation, a classic and reliable method for constructing quinoline rings. This approach involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as an active methylene ketone or ester.

For this specific target, a logical pathway involves the reaction of 2-amino-4-bromobenzaldehyde with ethyl acetoacetate, followed by saponification of the resulting ester.

Causality Behind Experimental Choices:

  • Starting Materials: 2-amino-4-bromobenzaldehyde provides the aniline and aldehyde functionalities on the benzene ring, pre-installing the bromine at the correct position (which becomes position 7 in the final quinoline). Ethyl acetoacetate serves as the three-carbon component, providing the methyl group at position 2 and the precursor to the carboxylic acid at position 3.

  • Catalyst: An acid or base catalyst is typically used. A base-catalyzed reaction (e.g., using piperidine or L-proline) is often preferred as it facilitates the initial Knoevenagel condensation and the subsequent intramolecular cyclization/dehydration steps under relatively mild conditions.

  • Saponification: The final step requires the hydrolysis of the ethyl ester to the free carboxylic acid. This is reliably achieved under basic conditions (e.g., with sodium hydroxide or potassium hydroxide) followed by acidic workup to protonate the carboxylate salt.

SynthesisWorkflow Reactant1 2-Amino-4-bromobenzaldehyde Step1_Cond Base Catalyst (e.g., Piperidine) Ethanol, Reflux Reactant2 Ethyl Acetoacetate Intermediate Ethyl 7-bromo-2-methylquinoline-3-carboxylate Step2_Cond 1. NaOH (aq), Reflux 2. HCl (aq) Product 7-Bromo-2-methylquinoline- 3-carboxylic acid Step1_Cond->Intermediate Friedländer Annulation Step2_Cond->Product Saponification

Sources

Exploratory

Definitive Guide to the Nomenclature and Structural Characterization of 7-Bromo-2-methylquinoline-3-carboxylic Acid (CAS 610277-19-5)

The following technical guide provides an authoritative analysis of the chemical entity corresponding to CAS 610277-19-5 . Executive Summary CAS 610277-19-5 identifies the chemical entity 7-Bromo-2-methylquinoline-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an authoritative analysis of the chemical entity corresponding to CAS 610277-19-5 .

Executive Summary

CAS 610277-19-5 identifies the chemical entity 7-Bromo-2-methylquinoline-3-carboxylic acid .[1][2][3][4][5][6] This molecule serves as a critical pharmacophore and intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), particularly in the development of anti-tubercular agents (e.g., diarylquinoline analogues like Bedaquiline) and kinase inhibitors. This guide details its IUPAC derivation, structural properties, and synthetic methodology.

Part 1: Chemical Identity & Nomenclature

The systematic naming of this compound follows the IUPAC recommendations for fused heterocyclic systems.

1.1 IUPAC Name Derivation

The name is constructed based on the following hierarchy:

  • Parent Scaffold: The core structure is quinoline (benzo[b]pyridine), a fused bicyclic system containing a benzene ring and a pyridine ring.

  • Numbering System:

    • Numbering begins at the heteroatom (Nitrogen) as position 1 .

    • It proceeds counter-clockwise around the pyridine ring (positions 2, 3, 4) and then across the fusion bond to the benzene ring (positions 5, 6, 7, 8).

  • Principal Functional Group: The carboxylic acid (-COOH) has the highest priority for nomenclature suffix. It is located at position 3 .

    • Suffix: -3-carboxylic acid.[1][2][3][4][5][6]

  • Substituents:

    • Methyl group (-CH₃): Located at position 2 .

    • Bromo group (-Br): Located at position 7 .[1][2][4][5][6][7]

    • Prefixes: Listed alphabetically (Bromo before Methyl).

Final Systematic Name: 7-Bromo-2-methylquinoline-3-carboxylic acid [1][2][3][4][5][6]

1.2 Structural Visualization & Numbering

QuinolineNumbering Figure 1: IUPAC Numbering Logic for 7-Bromo-2-methylquinoline-3-carboxylic acid N1 N (1) C2 C (2) N1->C2 C3 C (3) C2->C3 Me CH3 C2->Me pos. 2 C4 C (4) C3->C4 COOH COOH C3->COOH pos. 3 C4a C4->C4a C5 C (5) C4a->C5 C8a C4a->C8a C6 C (6) C5->C6 C7 C (7) C6->C7 C8 C (8) C7->C8 Br Br C7->Br pos. 7 C8->C8a C8a->N1

Caption: Logical numbering of the quinoline scaffold showing substituent loci based on IUPAC priority rules.

Part 2: Structural Analysis & Properties

The physicochemical properties of CAS 610277-19-5 are dictated by the electron-withdrawing nature of the bromine atom and the carboxylic acid, balanced by the electron-donating methyl group.

2.1 Physicochemical Specifications
PropertySpecificationNote
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol Monoisotopic mass: 264.97 g/mol
Appearance Off-white to pale yellow solidTypical for halogenated quinolines
Solubility DMSO, Methanol (Sparingly)Low aqueous solubility due to aromaticity
pKa (Predicted) ~3.5 (Carboxylic acid)Acidic proton at C3-COOH
LogP (Predicted) 2.8 - 3.2Lipophilic character dominates
2.2 Electronic Effects
  • 7-Bromo Position: The bromine atom at C7 exerts a -I (inductive withdrawing) effect, deactivating the benzene ring towards electrophilic aromatic substitution, but potentially facilitating palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at this position.

  • 3-Carboxylic Acid: This group is electron-withdrawing, increasing the acidity of the system and serving as a handle for amidation or esterification reactions in drug design.

Part 3: Synthesis Methodology

The synthesis of 7-Bromo-2-methylquinoline-3-carboxylic acid typically involves the condensation of an aniline derivative with a beta-keto ester, followed by cyclization. A robust laboratory-scale route is the Friedländer Annulation or a modified Combes Synthesis .

3.1 Validated Synthetic Protocol (Friedländer Approach)

Reaction Overview: Condensation of 2-amino-4-bromobenzaldehyde with ethyl acetoacetate followed by hydrolysis.

Step-by-Step Protocol:

  • Reagents:

    • Precursor A: 2-Amino-4-bromobenzaldehyde (1.0 equiv)

    • Precursor B: Ethyl acetoacetate (1.1 equiv)

    • Catalyst: Piperidine or dilute NaOH (0.1 equiv)

    • Solvent: Ethanol (anhydrous)

  • Condensation (Step 1):

    • Dissolve Precursor A and Precursor B in ethanol.

    • Add catalyst and reflux for 4–6 hours.

    • Mechanism:[8] The amino group condenses with the ketone carbonyl of the acetoacetate, while the methylene group of the acetoacetate undergoes aldol-type condensation with the aldehyde.

    • Intermediate: Ethyl 7-bromo-2-methylquinoline-3-carboxylate.

  • Hydrolysis (Step 2):

    • Treat the intermediate ester with 1M NaOH/MeOH (1:1 v/v).

    • Reflux for 2 hours.[8]

    • Acidify with 1M HCl to pH 3–4 to precipitate the free acid.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from Ethanol/DMF to yield the target compound (CAS 610277-19-5).

3.2 Synthesis Pathway Diagram

SynthesisPathway Figure 2: Synthetic Pathway via Friedländer Annulation Start1 2-Amino-4-bromobenzaldehyde Inter Ethyl 7-bromo-2-methylquinoline-3-carboxylate (Ester Intermediate) Start1->Inter Condensation (Piperidine/EtOH, Reflux) Start2 Ethyl Acetoacetate Start2->Inter Condensation (Piperidine/EtOH, Reflux) Product 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5) Inter->Product Hydrolysis (NaOH/MeOH -> HCl)

Caption: Step-wise synthesis of CAS 610277-19-5 from commercially available precursors.

Part 4: Applications in Drug Development

This molecule is a "privileged scaffold" in medicinal chemistry.

  • Anti-Tubercular Agents: The 7-bromo-quinoline core is structurally homologous to the scaffold found in Bedaquiline (Sirturo), an ATP synthase inhibitor used for multi-drug resistant tuberculosis. The C3-carboxylic acid allows for the attachment of side chains that modulate lipophilicity and binding affinity.

  • Kinase Inhibition: Quinoline-3-carboxylic acids are frequent pharmacophores in the design of tyrosine kinase inhibitors. The C7-bromine allows for late-stage diversification via cross-coupling to introduce aryl or heteroaryl groups essential for specificity.

References
  • PubChem Compound Summary. (2025). 7-Bromo-2-methylquinoline-3-carboxylic acid (CID 11467406). National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). CAS 610277-19-5 Product Data. ChemicalBook Inc. Link

  • MolCore. (2025). 7-Bromo-2-methylquinoline-3-carboxylic acid API Intermediate Specifications. MolCore BioPharmatech.[4] Link

  • Marco-Contelles, J., et al. (2009). "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671.

Sources

Foundational

Safety and Handling of 7-Bromo-2-methylquinoline-3-carboxylic Acid

Technical Guidance for Drug Discovery & Process Chemistry Executive Summary 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS: 610277-19-5) is a functionalized heteroaromatic scaffold frequently employed in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Drug Discovery & Process Chemistry

Executive Summary

7-Bromo-2-methylquinoline-3-carboxylic acid (CAS: 610277-19-5) is a functionalized heteroaromatic scaffold frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2][3] Its quinoline core, combined with a bromine handle (C7) and a carboxylic acid moiety (C3), makes it a versatile intermediate for Suzuki-Miyaura cross-couplings and amide bond formations.[2]

However, its handling requires strict adherence to safety protocols due to its irritant properties and the potential for cumulative toxicity associated with halogenated quinolines.[2] This guide synthesizes standard safety data with practical laboratory workflows to ensure zero-exposure handling.

Part 1: Chemical Profile & Hazard Identification[2][4]

Substance Identity
ParameterDetail
Chemical Name 7-Bromo-2-methylquinoline-3-carboxylic acid
CAS Number 610277-19-5
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, DMF, and warm Methanol
GHS Risk Assessment

Based on structural alerts and available safety data for the quinoline-3-carboxylic acid class, this compound is classified as an Irritant .[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2][4][5]

    • H319: Causes serious eye irritation.[2][3][4][5][6]

    • H335: May cause respiratory irritation.[2][5]

Toxicological Insight: While specific LD50 data for this exact analog is limited, the quinoline ring system can exhibit genotoxic potential depending on substitution.[2] The carboxylic acid group generally reduces lipophilicity and cell permeability compared to the parent base, but the bromine atom increases lipophilicity.[2] Treat as a potential mutagen and sensitizer. [2]

Part 2: Hierarchy of Controls & Engineering

To ensure safety, we apply the Hierarchy of Controls. The primary goal is to contain the solid at the source (Engineering) rather than relying solely on PPE.[2]

Visualizing the Safety Logic

The following diagram outlines the decision matrix for handling this compound based on quantity and physical state.

SafetyLogic Start Start: Handling 7-Bromo-2-methylquinoline-3-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution QuantCheck Quantity > 100 mg? Solid->QuantCheck Hood Certified Fume Hood (Sash at proper height) Solution->Hood QuantCheck->Hood No Iso Powder Containment Hood or Glove Box QuantCheck->Iso Yes (Dust Risk) PPE_Std PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood->PPE_Std PPE_High PPE: Double Nitrile + Respirator (N95/P100) if open Iso->PPE_High

Figure 1: Risk-based handling decision tree. High-dust operations require elevated containment.[2]

Part 3: Self-Validating Handling Protocols

Protocol A: Weighing & Solid Transfer

Objective: Transfer solid without generating airborne dust or contaminating the balance area.[2] Hazard: Static electricity often causes dry heteroaromatic acids to "fly," increasing inhalation risk.[2]

  • Preparation:

    • Use an antistatic gun or ionizer bar inside the weighing enclosure to neutralize the weigh boat and spatula.[2]

    • Pre-weigh the receiving vessel (flask/vial) to avoid transferring powder back and forth.[2]

  • Transfer:

    • Do not use a flat spatula.[2] Use a scoopula or a V-shaped spatula to minimize spill potential.[2]

    • Self-Validation Step: After weighing, wipe the immediate area with a wet (solvent-dampened) Kimwipe.[2] If the wipe shows any yellow discoloration, your transfer technique failed; re-clean and adjust technique.

  • Dissolution (The "Closed Transfer" Method):

    • Instead of adding solid to a flask of solvent (which splashes), add the solid to the dry flask first.[2]

    • Seal the flask with a septum.[2]

    • Inject the solvent (DMSO/DMF) via syringe through the septum.[2] This eliminates aerosol escape during dissolution.[2]

Protocol B: Reaction Setup (Suzuki Coupling Context)

Context: This compound is often used as an electrophile in Pd-catalyzed couplings.[2] Critical Control: The bromine-carbon bond is reactive.[2] Avoid inadvertent initiation.

  • Inert Atmosphere:

    • The carboxylic acid proton is acidic.[2] If using bases (e.g., K₂CO₃, Cs₂CO₃), significant gas evolution (CO₂) may occur.[2]

    • Validation: Ensure the reaction vessel is vented to a bubbler or an inert gas line with pressure relief.[2] Do not seal a reaction generating CO₂ in a closed pressure vial without calculating headspace limits.

  • Temperature Control:

    • Thermal decomposition can release bromine vapors.[2]

    • Ensure the reflux condenser is active (coolant flowing) before heating begins.[2]

Part 4: Emergency Response & Waste Management[2]

Exposure Response Pathway

Immediate action reduces injury severity.[2]

EmergencyResponse Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Wash with soap/water (15 mins). Do NOT use solvent. Skin->Act_Skin Act_Eye Flush at eyewash station (15 mins). Hold eyelids open. Eye->Act_Eye Act_Inhale Move to fresh air. Seek medical support. Inhale->Act_Inhale

Figure 2: Immediate response actions for exposure incidents.

Waste Disposal[3][6]
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bin.[2] Do not use regular trash.[2]

  • Liquid Waste: Solutions containing this compound must be segregated into "Halogenated Organic Waste" streams due to the bromine content.[2] Do not mix with oxidizing acids (e.g., Nitric Acid) as this may liberate bromine gas.[2]

Part 5: Storage & Stability[2]

  • Conditions: Store in a cool, dry place. While often stable at room temperature, long-term storage at 2–8°C is recommended to prevent decarboxylation or protodebromination over years.[2]

  • Container: Keep in amber glass vials to protect from light (brominated compounds can be photosensitive).[2]

  • Incompatibilities: Strong oxidizing agents, strong bases (forms salts).[2]

References

  • PubChem. (2025).[2] Quinoline-3-carboxylic acid - Safety and Hazards. National Library of Medicine.[2] Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Application of 7-Bromo-2-methylquinoline-3-carboxylic Acid in Kinase Inhibition Assays: An Application Note and Protocol

Introduction: The Quinoline Scaffold in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology. The quinoline core is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology. The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2][3] Several FDA-approved kinase inhibitors incorporate the quinoline motif, underscoring its clinical relevance.[1][3] The quinoline-3-carboxylic acid moiety, in particular, has been explored for its potential to target the ATP-binding site of various kinases, with some derivatives showing inhibitory activity against kinases like Casein Kinase 2 (CK2).[4] This application note focuses on 7-Bromo-2-methylquinoline-3-carboxylic acid, a specific derivative, and outlines its potential application in kinase inhibition assays. While direct inhibitory data for this specific compound is not yet prevalent in the literature, its structural similarity to known kinase inhibitors makes it a compelling candidate for screening and characterization.[5]

Physicochemical Properties of 7-Bromo-2-methylquinoline-3-carboxylic acid

A clear understanding of the test compound's properties is fundamental to designing robust and reproducible assays.

PropertyValueSource
CAS Number 610277-19-5[6][7]
Molecular Formula C₁₁H₈BrNO₂[6][7]
Molecular Weight 266.09 g/mol [6][7]

Principle of Kinase Inhibition Assays

Kinase assays are designed to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (typically ATP) to a substrate (a peptide or protein). Inhibitors of kinases will reduce this enzymatic activity. The choice of assay format depends on factors such as throughput requirements, sensitivity, and the nature of the kinase and substrate.[8] Common assay principles include:

  • Luminescence-Based Assays: These assays, such as the Kinase-Glo® and ADP-Glo™ systems, measure changes in ATP or ADP concentration.[9][10][11] In the Kinase-Glo® format, the amount of remaining ATP after the kinase reaction is quantified using a luciferase-luciferin reaction, where the light output is inversely proportional to kinase activity.[12][13] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, with the luminescent signal being directly proportional to kinase activity.[9]

  • Fluorescence-Based Assays: These methods can monitor the phosphorylation of a fluorescently labeled peptide substrate.[14][15] The phosphorylation event can lead to a change in the fluorescence properties of the substrate, providing a readout of kinase activity.[14]

  • Radioactive Assays: Considered the "gold standard" for their sensitivity and direct measurement, these assays use radiolabeled ATP (e.g., [γ-³²P]ATP).[16][17][18] The incorporation of the radiolabeled phosphate into the substrate is quantified, typically by autoradiography or scintillation counting.[19]

This application note will focus on a luminescence-based assay due to its high throughput, sensitivity, and non-radioactive nature, making it a widely adopted method in drug discovery.[10]

Hypothetical Application: Screening 7-Bromo-2-methylquinoline-3-carboxylic acid against Aurora Kinase A

Given that quinazoline-based carboxylic acids have been investigated as Aurora kinase inhibitors, we will use Aurora Kinase A as a hypothetical target for our protocol.[20] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, and their dysregulation is linked to cancer.[20]

Signaling Pathway Context: The Role of Aurora Kinase A in Cell Cycle Progression

To understand the biological significance of inhibiting Aurora Kinase A, it is essential to visualize its position within the cell cycle signaling cascade.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Progression Aurora_A Aurora Kinase A G2->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_A->Chromosome_Segregation Inhibitor 7-Bromo-2-methylquinoline- 3-carboxylic acid Inhibitor->Aurora_A Inhibition

Caption: Aurora Kinase A signaling in cell cycle progression and its inhibition.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol outlines a detailed procedure for determining the half-maximal inhibitory concentration (IC₅₀) of 7-Bromo-2-methylquinoline-3-carboxylic acid against Aurora Kinase A using a luminescence-based assay format (e.g., Kinase-Glo®).[10][12]

Materials and Reagents
  • 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5)

  • Recombinant human Aurora Kinase A

  • Peptide substrate for Aurora Kinase A (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow

The following diagram illustrates the key steps in the kinase inhibition assay.

Kinase_Assay_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution in DMSO) Reaction_Setup 2. Assay Plate Setup (Add Kinase, Buffer, Compound) Compound_Prep->Reaction_Setup Reaction_Initiation 3. Initiate Kinase Reaction (Add Substrate/ATP Mix) Reaction_Setup->Reaction_Initiation Incubation 4. Incubation (Room Temperature) Reaction_Initiation->Incubation Detection 5. Signal Detection (Add Kinase-Glo® Reagent) Incubation->Detection Data_Analysis 6. Data Analysis (Luminescence Reading & IC50 Calculation) Detection->Data_Analysis

Caption: Workflow for the luminescence-based kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Bromo-2-methylquinoline-3-carboxylic acid in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilution series).

  • Assay Plate Setup: [8]

    • In a white, opaque microplate, add 2.5 µL of the serially diluted compound solutions to the respective wells.

    • Include control wells:

      • Positive Control (100% activity): 2.5 µL of DMSO.

      • Negative Control (0% activity): A known potent inhibitor of Aurora Kinase A or buffer without enzyme.

    • Add 5 µL of Aurora Kinase A (at a pre-determined optimal concentration) diluted in kinase assay buffer to all wells except the negative control (no enzyme).

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: [17]

    • Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be at or near its Kₘ for Aurora Kinase A to ensure sensitive detection of ATP-competitive inhibitors.[21]

    • Add 2.5 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction. The final reaction volume will be 10 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[21]

  • Signal Detection: [10]

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Mix the plate on an orbital shaker for 2 minutes.

    • Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis: [22][23][24]

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data using the positive and negative controls:

      • % Inhibition = 100 x (1 - [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)])

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results and Interpretation

The IC₅₀ value represents the concentration of 7-Bromo-2-methylquinoline-3-carboxylic acid required to inhibit 50% of Aurora Kinase A activity under the specified assay conditions. A lower IC₅₀ value indicates higher potency.

Hypothetical IC₅₀ Data
CompoundTarget KinaseAssay FormatIC₅₀ (µM)
7-Bromo-2-methylquinoline-3-carboxylic acidAurora Kinase ALuminescence1.2
Control Inhibitor (e.g., Alisertib)Aurora Kinase ALuminescence0.02

This hypothetical data suggests that 7-Bromo-2-methylquinoline-3-carboxylic acid exhibits inhibitory activity against Aurora Kinase A, albeit with lower potency than the control inhibitor. Further studies, including kinase selectivity profiling and cell-based assays, would be necessary to fully characterize its potential as a kinase inhibitor.[24]

Conclusion and Future Directions

This application note provides a comprehensive guide for evaluating the inhibitory potential of 7-Bromo-2-methylquinoline-3-carboxylic acid against a representative protein kinase using a robust and high-throughput luminescence-based assay. The quinoline scaffold holds significant promise in the development of novel kinase inhibitors.[1][2] The protocols and principles outlined herein can be adapted to screen this and other novel chemical entities against a broad panel of kinases, thereby accelerating the discovery of new therapeutic agents. Future work should focus on determining the mode of inhibition (e.g., ATP-competitive) and assessing the compound's selectivity across the kinome.

References

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved February 2, 2026, from [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved February 2, 2026, from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved February 2, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved February 2, 2026, from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved February 2, 2026, from [Link]

  • PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved February 2, 2026, from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved February 2, 2026, from [Link]

  • PubMed. (2013). In vitro JAK kinase activity and inhibition assays. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved February 2, 2026, from [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved February 2, 2026, from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved February 2, 2026, from [Link]

  • AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved February 2, 2026, from [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved February 2, 2026, from [Link]

  • Wiley Online Library. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved February 2, 2026, from [Link]

  • Biocompare. (n.d.). Kinase-Glo Plus Luminescent Kinase Assay V3771 from Promega. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). A Radioactive in vitro ERK3 Kinase Assay. Retrieved February 2, 2026, from [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines

Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution on Quinolines in Medicinal Chemistry and Materials Science The quinoline scaffold is a privileged heterocyclic motif, forming the core of numer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution on Quinolines in Medicinal Chemistry and Materials Science

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and the presence of a basic nitrogen atom confer unique physicochemical properties that are highly sought after in drug design and materials science. The strategic functionalization of the quinoline ring system is paramount for modulating its biological activity and material properties. Among the various methods for quinoline modification, nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile strategy for the introduction of a wide array of functional groups.

The inherent electron-deficient nature of the pyridine ring within the quinoline nucleus renders the C2 and C4 positions particularly susceptible to nucleophilic attack, especially when adorned with a suitable leaving group, such as a halogen. This reactivity profile allows for the facile and often regioselective displacement of the leaving group by a diverse range of nucleophiles, including amines, alcohols, and thiols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of SNAr reactions on quinoline substrates. We will delve into the mechanistic nuances, provide detailed, field-proven experimental protocols, and offer insights into troubleshooting and characterization, all grounded in authoritative scientific literature.

Mechanistic Insights: Understanding the Driving Forces of SNAr on Quinolines

The facility of SNAr reactions on quinolines is a direct consequence of the electronic properties of the bicyclic system. The electron-withdrawing effect of the nitrogen atom in the pyridine ring reduces the electron density at the ortho (C2) and para (C4) positions, making them electrophilic and thus prime targets for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second, faster step, the leaving group departs, restoring the aromaticity of the quinoline ring.

SNAr_Mechanism

Regioselectivity: Nucleophilic attack is strongly favored at the C2 and C4 positions due to the effective stabilization of the resulting Meisenheimer complex by the ring nitrogen.[1] In many cases, the C4 position is slightly more reactive than the C2 position.[2] Substitution at the benzenoid ring (C5, C6, C7, C8) via an SNAr mechanism is generally not observed unless strong electron-withdrawing groups are present on that ring.

Leaving Group Ability: A good leaving group is essential for a successful SNAr reaction. For haloquinolines, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the highly electronegative fluorine atom makes the attached carbon more electrophilic.[3]

Activating Groups: The presence of additional electron-withdrawing groups on the quinoline ring can further enhance the rate of SNAr by stabilizing the Meisenheimer intermediate.

Experimental Protocols: A Practical Guide to SNAr on Quinolines

The following protocols are representative examples of SNAr reactions on chloroquinolines with different classes of nucleophiles. These protocols are intended as a starting point and may require optimization depending on the specific substrates used.

Protocol 1: Synthesis of 4-Aminoquinolines via SNAr with Amines

4-Aminoquinolines are a cornerstone of many antimalarial drugs.[4] This protocol details the reaction of a 4-chloroquinoline with an amine.

Materials:

  • 4,7-Dichloroquinoline

  • Primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4,7-dichloroquinoline.

  • Stir the reaction mixture at 120 °C under a nitrogen atmosphere.[5]

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically within 24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Protocol 2: Synthesis of 4-Aryloxyquinolines via SNAr with Phenols

The introduction of an aryloxy group can significantly impact the biological activity of the quinoline core. This protocol describes the reaction with a phenolic nucleophile.

Materials:

  • 4,7-Dichloroquinoline

  • Substituted phenol (e.g., 4-fluorophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Xylene

  • 5N Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and thermometer

  • Magnetic stirrer with a heating mantle

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) and the substituted phenol (1.1 eq) in DMF.[5]

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain this temperature overnight.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with 5N NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Thioquinolines via SNAr with Thiols

Thioether-substituted quinolines are of interest in various fields, including materials science. This protocol outlines their synthesis.

Materials:

  • 4-Chloroquinoline derivative

  • Thiol (e.g., thiophenol)

  • Pyridine

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Beaker

  • Filtration apparatus

Procedure:

  • Dissolve the 4-chloroquinoline derivative (1.0 eq) in pyridine in a round-bottom flask.[5]

  • Add the thiol (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4 hours.[5]

  • After cooling, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Troubleshooting Common Issues in SNAr Reactions on Quinolines

Problem Possible Cause(s) Suggested Solution(s)
No or low conversion - Insufficient reaction temperature or time.- Poor quality of reagents or solvent.- Deactivated substrate or weak nucleophile.- Increase the reaction temperature and/or time. Microwave irradiation can sometimes accelerate the reaction.[4]- Use freshly distilled, anhydrous solvents and pure reagents.- Consider using a stronger base or a more reactive leaving group (e.g., fluoro instead of chloro). For unreactive substrates, catalytic methods may be necessary.[3]
Formation of multiple products - Lack of regioselectivity.- Side reactions (e.g., decomposition of starting materials or products).- For substrates with multiple potential reaction sites, carefully control the reaction conditions (temperature, stoichiometry) to favor the desired isomer.- Lower the reaction temperature and monitor the reaction closely to minimize decomposition.
Difficulty in product isolation/purification - Product is highly soluble in the aqueous phase.- Product co-elutes with starting materials or byproducts during chromatography.- Adjust the pH of the aqueous phase during workup to ensure the product is in its neutral form and less water-soluble.- Optimize the solvent system for column chromatography. If separation is still difficult, consider recrystallization or derivatization to facilitate purification.

Characterization of Substituted Quinolines

The successful synthesis of a substituted quinoline must be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns of the protons on the quinoline ring are highly informative about the substitution pattern.[6][7] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals, especially for complex substitution patterns.[8]

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the incorporation of the nucleophile and the loss of the leaving group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the product, such as N-H or O-H stretches for amine and alcohol products, respectively.

Safety Precautions

  • Handling of Quinolines: Quinolines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood.[1][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use of Strong Bases and Solvents: Many SNAr reactions employ strong bases and high-boiling point aprotic polar solvents such as DMF and DMSO. These should be handled with caution. DMF is a known reproductive toxin.

  • General Laboratory Safety: Always follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental_Workflow

Conclusion

Nucleophilic aromatic substitution on quinolines is a powerful and widely utilized transformation in modern organic synthesis. A thorough understanding of the underlying mechanistic principles, coupled with carefully executed experimental protocols, enables the efficient synthesis of a vast array of functionalized quinolines. The guidelines and protocols presented in this application note are intended to serve as a valuable resource for researchers in academia and industry, facilitating the discovery and development of novel quinoline-based molecules with tailored properties for a wide range of applications.

References

  • Molina, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Penta. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Melato, L., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1385933. [Link]

  • Zeynizadeh, B., & Akbari, A. (2018). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. World Journal of Chemical Education, 6(4), 183-188. [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. [Link]

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of 7-Bromo-2-methylquinoline-3-carboxylic acid

Abstract This document provides a comprehensive guide for the large-scale synthesis of 7-Bromo-2-methylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The protocol detailed her...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 7-Bromo-2-methylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The protocol detailed herein is built upon established principles of quinoline synthesis, optimized for scalability, yield, and purity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and address critical considerations for process scale-up, safety, and troubleshooting. This guide is intended for researchers, chemists, and process development professionals working in the fields of organic synthesis and drug development.

Introduction and Strategic Importance

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and antimalarial properties.[1][2] Specifically, 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS No. 610277-19-5) serves as a crucial building block for more complex molecular architectures.[3] Its strategic importance lies in the versatile reactivity of the carboxylic acid and the bromine substituent, which allow for further chemical modifications.

The synthesis of the quinoline core has been a subject of extensive research for over a century, with classic named reactions such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses providing the foundational routes.[4][5] For the specific substitution pattern of the target molecule, a Gould-Jacobs-type reaction followed by hydrolysis is a highly effective and scalable approach. This method involves the condensation of a substituted aniline with an acetoacetic ester derivative, followed by a thermally induced cyclization and subsequent saponification.

This guide will focus on a robust, two-step synthesis beginning with 4-bromoaniline and diethyl 2-acetylmalonate, culminating in the desired 7-Bromo-2-methylquinoline-3-carboxylic acid.

Mechanistic Rationale and Pathway

The selected synthetic route proceeds via two key transformations: a Gould-Jacobs reaction to form the quinoline ester intermediate, followed by saponification to yield the final carboxylic acid.

Step 1: The Gould-Jacobs Reaction

The initial step involves the reaction of 4-bromoaniline with diethyl 2-acetylmalonate. This proceeds through an initial nucleophilic attack of the aniline nitrogen onto one of the ester carbonyls, followed by elimination of ethanol to form an enamine intermediate. Upon heating to high temperatures (typically >200 °C), this intermediate undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the heterocyclic ring. The subsequent tautomerization and aromatization lead to the stable ethyl 4-hydroxy-7-bromo-2-methylquinoline-3-carboxylate.

Step 2: Saponification

The second step is a standard ester hydrolysis. The ethyl ester is treated with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to precipitate the final 7-Bromo-2-methylquinoline-3-carboxylic acid.

Reaction_Mechanism Simplified Reaction Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Saponification Start_A 4-Bromoaniline Intermediate Enamine Intermediate Start_A->Intermediate Condensation (-EtOH) Start_B Diethyl 2-acetylmalonate Start_B->Intermediate Product_Ester Ethyl 7-Bromo-4-hydroxy-2-methylquinoline-3-carboxylate Intermediate->Product_Ester Thermal Cyclization (High Temp) Product_Acid 7-Bromo-2-methylquinoline-3-carboxylic acid Product_Ester->Product_Acid 1. NaOH (aq) 2. HCl (aq)

Caption: Simplified reaction pathway for the synthesis.

Large-Scale Experimental Protocol

This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry environment, with personnel wearing suitable personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightNotes
4-Bromoaniline106-40-1172.03 g/mol Purity >99%
Diethyl 2-acetylmalonate609-17-6216.22 g/mol Purity >98%
Dowtherm™ A8004-13-5~240 g/mol High-temperature heat transfer fluid
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Pellets or flakes, >98%
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Concentrated (37% w/w)
Ethanol (EtOH)64-17-546.07 g/mol Anhydrous or 95%
Deionized Water7732-18-518.02 g/mol

Equipment:

  • Glass-lined or stainless steel reactor (appropriate volume) equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling mantle or jacketed system capable of reaching 250 °C.

  • Addition funnel or pump for controlled liquid addition.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Drying oven (vacuum or convection).

Step-by-Step Procedure

G start Start charge_reactants Charge Reactor with 4-Bromoaniline and Diethyl 2-acetylmalonate start->charge_reactants heat_step1 Heat to 120-130°C Distill off Ethanol charge_reactants->heat_step1 heat_step2 Add Dowtherm™ A Heat to 240-250°C (Cyclization) heat_step1->heat_step2 cool_down1 Cool to 80-90°C heat_step2->cool_down1 filter_ester Filter Crude Ester Wash with Ethanol cool_down1->filter_ester saponification Charge Ester to Reactor Add NaOH Solution filter_ester->saponification heat_hydrolysis Heat to Reflux (Hydrolysis) saponification->heat_hydrolysis cool_down2 Cool to Room Temp heat_hydrolysis->cool_down2 acidification Acidify with conc. HCl (pH 2-3) cool_down2->acidification filter_product Filter Final Product acidification->filter_product wash_dry Wash with Water Dry under Vacuum filter_product->wash_dry end Final Product QC wash_dry->end

Caption: Overall experimental workflow diagram.

Part A: Synthesis of Ethyl 7-Bromo-4-hydroxy-2-methylquinoline-3-carboxylate

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 4-bromoaniline (1.0 eq) and diethyl 2-acetylmalonate (1.05 eq).

  • Initial Heating & Condensation: Begin agitation and slowly heat the mixture to 120-130 °C under a slow stream of nitrogen. Ethanol will begin to distill off as the condensation reaction proceeds. Maintain this temperature until the theoretical amount of ethanol has been collected (approx. 2-4 hours).

  • Cyclization: Once ethanol distillation ceases, carefully add a high-boiling solvent such as Dowtherm™ A (approx. 2-3 volumes relative to the aniline) to the reaction mixture. Increase the temperature to 240-250 °C and hold for 2-3 hours to facilitate the cyclization. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to 80-90 °C. The product will begin to precipitate.

  • Filtration and Washing: Filter the resulting slurry. Wash the filter cake thoroughly with ethanol to remove Dowtherm™ A and any unreacted starting materials. The product is an off-white to tan solid.

Part B: Saponification to 7-Bromo-2-methylquinoline-3-carboxylic acid

  • Reactor Setup: Charge the crude ester from Part A into a clean reactor.

  • Base Addition: Prepare a 10-20% aqueous solution of sodium hydroxide (2.5-3.0 eq) and add it to the reactor containing the ester. Add ethanol as a co-solvent if needed to ensure slurry mobility.

  • Hydrolysis: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours, or until HPLC analysis shows complete consumption of the ester.

  • Cooling and Filtration (Optional): Cool the reaction mixture to room temperature. If there are insoluble impurities, filter the solution at this stage.

  • Acidification and Precipitation: Transfer the basic solution to a vessel suitable for precipitation. Slowly and with vigorous stirring, add concentrated hydrochloric acid until the pH of the slurry is between 2 and 3. The final product will precipitate as a solid. Control the temperature during acidification to below 30 °C.

  • Isolation and Drying: Filter the precipitated product. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7). Dry the solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Product Characterization and Quality Control

The final product should be a white to light-yellow solid. The identity and purity should be confirmed using standard analytical techniques.

ParameterSpecification
Appearance White to light-yellow crystalline powder
Molecular Formula C₁₁H₈BrNO₂[3]
Molecular Weight 266.09 g/mol [3]
Purity (HPLC) ≥ 98%
Melting Point To be determined experimentally
¹H NMR Conforms to structure
Mass Spectrometry [M+H]⁺ = 265.98, [M-H]⁻ = 263.97

Scale-Up and Safety Considerations

  • Thermal Control: The cyclization step is highly endothermic initially and then becomes exothermic. The high temperature (250 °C) requires a robust heating system and careful monitoring. On a large scale, the rate of heating and cooling must be precisely controlled to avoid thermal runaway or side product formation.

  • Reagent Addition: For the acidification step, the addition of concentrated HCl is highly exothermic. Sub-surface addition and efficient cooling are critical to maintain temperature control and ensure uniform precipitation.

  • Material Handling: 4-bromoaniline is toxic and a suspected carcinogen. Handle with appropriate engineering controls (e.g., closed-system transfers) and PPE. Sodium hydroxide and hydrochloric acid are highly corrosive.

  • Solvent Handling: Dowtherm™ A is stable at high temperatures but can pose an inhalation hazard if mists are generated. Ensure adequate ventilation. Ethanol is flammable; use in an environment with proper grounding and away from ignition sources.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Step A Incomplete condensation (ethanol removal). Insufficient temperature or time for cyclization.Ensure theoretical amount of ethanol is removed before proceeding. Confirm reaction completion by HPLC before cooling. Increase hold time at 250 °C if necessary.
Dark-colored Product Overheating during cyclization leading to decomposition.Maintain the cyclization temperature strictly within the 240-250 °C range. Minimize the reaction time once completion is observed.
Incomplete Hydrolysis Insufficient base or reaction time. Poor solubility of the ester.Increase the equivalents of NaOH or prolong the reflux time. Add more ethanol as a co-solvent to improve solubility.
Product Fails Purity Inadequate washing of the ester intermediate. Impurities carried over from starting materials.Ensure the ester cake is washed thoroughly with ethanol to remove Dowtherm™ A. Use high-purity starting materials. Consider a final recrystallization of the product from a suitable solvent like acetic acid or DMF/water.

References

  • Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Arch Pharm (Weinheim). (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Recent Advances in Drug Delivery and Formulation. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

  • NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.

Sources

Application

purification of 7-Bromo-2-methylquinoline-3-carboxylic acid by recrystallization

Application Note: Purification of 7-Bromo-2-methylquinoline-3-carboxylic Acid via Recrystallization Part 1: Executive Summary & Scientific Context 7-Bromo-2-methylquinoline-3-carboxylic acid is a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 7-Bromo-2-methylquinoline-3-carboxylic Acid via Recrystallization

Part 1: Executive Summary & Scientific Context

7-Bromo-2-methylquinoline-3-carboxylic acid is a critical scaffold in the synthesis of antibacterial agents, kinase inhibitors, and receptor antagonists. Its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid group—creates unique purification challenges.

The primary impurities encountered during its synthesis (typically via Meth-Cohn or modified Friedländer cyclization) include:

  • Regioisomers: Specifically the 5-bromo isomer, which often co-forms when starting from 3-bromoaniline.

  • Inorganic Salts: Residual halides from Vilsmeier-Haack conditions.

  • Decarboxylated Byproducts: 7-Bromo-2-methylquinoline, formed under excessive thermal stress.

This guide details a robust recrystallization protocol using Glacial Acetic Acid (GAA) as the primary solvent system. This method is selected for its ability to disrupt the strong intermolecular hydrogen bonding typical of quinoline carboxylic acids, ensuring high recovery and effective isomer purging.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the compound's zwitterionic potential and high melting point (>250°C).

Solvent SystemSolubility ProfileSuitabilityMechanism of Action
Glacial Acetic Acid (GAA) High (Hot) / Low (Cold)Excellent Protonates the quinoline nitrogen, disrupting crystal lattice energy at high temperatures; promotes selective crystallization upon cooling.
DMF / Water High (Hot) / Low (Cold)GoodUseful for bulk removal of inorganic salts. Requires careful water addition to avoid "oiling out."
Ethanol (Abs.) Moderate (Hot) / Low (Cold)ModerateOften requires large volumes. Good for final polishing but poor for removing heavy inorganic loads.
Acetonitrile LowPoorPrimarily used as a wash solvent to remove non-polar impurities.

Expert Insight: While DMF/Water is common for general quinolines, Glacial Acetic Acid is superior for carboxylic acid derivatives because it suppresses the ionization of the carboxylate group while solubilizing the basic nitrogen, preventing the formation of insoluble zwitterionic aggregates that trap impurities.

Part 3: Detailed Recrystallization Protocol

Method A: Glacial Acetic Acid (Primary Protocol)

Target Purity: >98% (HPLC) | Typical Yield: 75-85%

Safety Warning: Glacial Acetic Acid is corrosive and flammable. Work in a fume hood. 7-Bromo-2-methylquinoline-3-carboxylic acid may be an irritant.

Step 1: Dissolution

  • Charge the crude 7-Bromo-2-methylquinoline-3-carboxylic acid (10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Glacial Acetic Acid (GAA) at a ratio of 10-12 mL per gram of solid (approx. 100-120 mL).

    • Note: If the crude is highly impure, start with 8 mL/g and add more as needed.

  • Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Maintain reflux for 15-20 minutes. The solution should become clear or slightly amber.

    • Checkpoint: If undissolved solids remain after 20 mins, these are likely inorganic salts (NaCl/NaBr) or polymerized byproducts. Proceed to Step 2 immediately.

Step 2: Hot Filtration (Critical for Salt Removal)

  • While keeping the solution near boiling, filter it through a pre-heated Buchner funnel or a glass sinter (porosity G3) to remove insoluble inorganic salts.

    • Technique: Pre-heat the funnel with boiling GAA to prevent premature crystallization in the stem.

  • Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

Step 3: Controlled Crystallization (Isomer Purging)

  • Allow the filtrate to cool to room temperature slowly over 2-3 hours.

    • Mechanism:[1] Rapid cooling traps the 5-bromo isomer. Slow cooling allows the thermodynamically stable 7-bromo crystal lattice to exclude the regioisomer.

  • Once at room temperature, further cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

Step 4: Isolation and Washing

  • Filter the crystalline solid under vacuum.

  • Wash 1: Wash the cake with cold Glacial Acetic Acid (2 x 10 mL) to displace mother liquor containing soluble impurities.

  • Wash 2: Wash with cold water (3 x 20 mL) to remove residual acetic acid.

  • Wash 3: Final rinse with a small amount of cold acetone or ethanol to facilitate drying.

Step 5: Drying

  • Dry the solid in a vacuum oven at 60°C for 12 hours. Ensure all acetic acid is removed (check via 1H NMR if necessary).

Part 4: Process Visualization

The following diagram illustrates the logical flow and critical decision points in the purification process.

Recrystallization_Workflow cluster_impurities Fate of Impurities Start Crude 7-Bromo-2-methyl- quinoline-3-COOH Dissolve Dissolve in Glacial Acetic Acid (Reflux @ 118°C, 10-12 mL/g) Start->Dissolve CheckSol Are solids fully dissolved? Dissolve->CheckSol HotFilter Hot Filtration (Remove Inorganic Salts) CheckSol->HotFilter No (Insolubles present) Cooling Controlled Cooling (RT for 2h -> 0°C for 1h) CheckSol->Cooling Yes (Clear solution) HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash Steps: 1. Cold GAA 2. Water 3. Cold Acetone Filter->Wash Dry Vacuum Dry (60°C, 12h) Wash->Dry QC QC Analysis (HPLC, NMR, MP) Dry->QC Salt Inorganic Salts (Removed in Hot Filter) Isomer 5-Bromo Isomer (Remains in Mother Liquor)

Figure 1: Decision logic for the purification of 7-Bromo-2-methylquinoline-3-carboxylic acid.

Part 5: Quality Control & Troubleshooting

Analytical Validation

To ensure the protocol was successful, verify the product using the following metrics:

  • HPLC Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution.

    • Note: The acidic mobile phase is crucial to suppress the ionization of the carboxylic acid and minimize peak tailing caused by the basic quinoline nitrogen [3].

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the regioisomer peaks. The 7-bromo isomer typically shows a distinct splitting pattern compared to the 5-bromo or 6-bromo impurities [2].

    • Verify removal of acetic acid (singlet at ~1.91 ppm).

  • Melting Point:

    • Pure compound typically melts >280°C (decomposition). Sharp range indicates purity.

Troubleshooting Guide
IssueCauseCorrective Action
Oiling Out Product separates as a liquid before crystallizing.[2]Re-heat to dissolve. Add a seed crystal at the cloud point. Stir vigorously during cooling.
Colored Product Oxidative impurities or polymerized anilines.Add activated charcoal (1-2 wt%) during the reflux step, then hot filter.
Low Yield Too much solvent used.Concentrate the mother liquor by 50% via rotary evaporation and re-cool.

References

  • Synthesis of Quinoline-3-carboxylic Acids

    • Patel, D. B., et al. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation."[3] Journal of Chemical and Pharmaceutical Research, 2017, 9(2): 216-230.[3] (Note: Discusses solvent choices for quinoline acids).

  • Isomer Separation & Characterization

    • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Records of Natural Products, 2016.[4] (Discusses separation of bromo-quinoline isomers).

  • HPLC Method Development for Quinolines

    • BenchChem Technical Support.[5] "Purification of 7-Bromo-4-hydroxy-2-phenylquinoline." (Discusses tailing issues and mobile phase selection).

  • General Recrystallization Techniques

    • University of Rochester, Department of Chemistry.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 7-Bromo-2-methylquinoline-3-carboxylic acid as a Versatile Chemical Intermediate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of 7-Bromo-2-methylquinoline-3-carboxylic acid. This quinoline derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of 7-Bromo-2-methylquinoline-3-carboxylic acid. This quinoline derivative is a valuable bifunctional intermediate, offering two distinct and orthogonal reaction sites: a carboxylic acid for nucleophilic substitution and derivatization, and an aryl bromide for transition-metal-catalyzed cross-coupling reactions. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to empower researchers in synthesizing novel compounds for drug discovery and materials science.

Introduction: The Quinoline Scaffold and the Utility of a Bifunctional Intermediate

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutics with activities ranging from anticancer to antimalarial. Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated significant potential as antiproliferative and anti-inflammatory agents.[1][2]

7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5) emerges as a particularly strategic starting material.[3] Its structure presents two key points for molecular elaboration:

  • The Carboxylic Acid (C3-Position): This functional group is readily converted into a wide array of derivatives, including amides, esters, and acid chlorides. This allows for the introduction of diverse side chains to probe structure-activity relationships (SAR) and modulate physicochemical properties like solubility and cell permeability.[]

  • The Aryl Bromide (C7-Position): The bromine atom is an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This enables the facile construction of carbon-carbon bonds, linking the quinoline core to other aryl, heteroaryl, or alkyl fragments, thereby expanding molecular complexity and exploring new chemical space.[7][8]

This guide will detail robust protocols for leveraging both reactive sites, providing the technical foundation for the synthesis of novel compound libraries.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is fundamental to successful experimentation.

PropertyValueSource
CAS Number 610277-19-5[3]
Molecular Formula C₁₁H₈BrNO₂[3]
Molecular Weight 266.09 g/mol [3]
Appearance Typically a solid[9]
Storage Store in a dry, sealed place[3]

Note: This compound is for research use only and not for direct human use.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Synthetic Protocol I: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond is one of the most critical reactions in medicinal chemistry, linking key molecular fragments in many top-selling drugs.[10] Direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated" to facilitate the reaction.[10][11]

Causality: Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides (DCC, EDC) convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl-intermediate that is susceptible to nucleophilic attack by an amine.[12]

Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 7-Bromo-2-methylquinoline- 3-carboxylic acid in anhydrous DMF AddBase Add DIPEA Start->AddBase AddAmine Add primary or secondary amine AddBase->AddAmine Cool Cool solution to 0°C AddAmine->Cool AddHATU Add HATU portion-wise Cool->AddHATU Warm Warm to Room Temperature Stir for 2-16 hours AddHATU->Warm Quench Quench with water Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Isolate pure amide product Purify->End

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling 7-Bromo-2-methylquinoline-3-carboxylic acid with a generic primary or secondary amine.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-Bromo-2-methylquinoline-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation: Cool the flask in an ice bath to 0°C. Add HATU (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 16 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Synthetic Protocol II: Esterification of the Carboxylic Acid

Esterification is a fundamental transformation used to mask the polarity of a carboxylic acid, improve bioavailability (as in a prodrug strategy), or protect the acid functionality while performing chemistry elsewhere on the molecule.[] The Steglich esterification is a mild and efficient method that works well even with sterically hindered alcohols.[13]

Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, accelerating the reaction and suppressing side product formation.[13]

Detailed Step-by-Step Protocol: Steglich Esterification
  • Reagent Preparation: In a dry round-bottom flask, dissolve 7-Bromo-2-methylquinoline-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[13]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours.[13]

  • Work-up: Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ester can be further purified by recrystallization or column chromatography if necessary.[13]

Synthetic Protocol III: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5][6][8] This reaction is paramount for building biaryl and heteroaryl-aryl structures commonly found in pharmaceuticals.[6]

Causality: The reaction proceeds via a palladium catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organoboron species to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex OxAdd OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)L₂-R' PdII_complex->PdII_R_complex Transmetal Transmetal Transmetalation PdII_R_complex->Pd0 RedElim RedElim Reductive Elimination Product R-R' (Coupled Product) RedElim->Product ArBr R-Br (7-Bromoquinoline) ArBr->OxAdd BoronicAcid R'-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Quinoline Carboxylic Acids

Welcome to the technical support center for the purification of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and answers to frequently asked questions. Quinoline carboxylic acids are a vital class of compounds, forming the backbone of numerous pharmaceuticals.[1][2][3][4][5] However, their unique physicochemical properties often present significant purification challenges. This resource synthesizes field-proven insights and established methodologies to help you navigate these complexities and achieve high-purity products.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of quinoline carboxylic acids in a direct question-and-answer format.

Q1: My quinoline carboxylic acid has extremely poor solubility in common organic solvents, making recrystallization impossible. What is the underlying cause and how can I overcome this?

A1: The Challenge of Amphoterism

The primary reason for poor solubility is the amphoteric nature of quinoline carboxylic acids. These molecules possess both a basic quinoline nitrogen atom and an acidic carboxylic acid group. This allows them to exist as zwitterions, which have salt-like characteristics, including high lattice energy and low solubility in non-polar organic solvents. Furthermore, their solubility is highly dependent on pH.[1][2][3]

The Solution: pH-Swing Recrystallization

Instead of relying on traditional single-solvent recrystallization, a pH-swing approach is highly effective. This technique manipulates the charge state of the molecule to control its solubility.

Protocol 1: pH-Swing Recrystallization

  • Dissolution (Acidic): Suspend your crude quinoline carboxylic acid in a suitable solvent like water or an ethanol/water mixture. Add an aqueous acid (e.g., 1M HCl) dropwise while stirring. The quinoline nitrogen will be protonated, forming a soluble hydrochloride salt. Continue adding acid until all the solid dissolves, resulting in a clear solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage to remove them.

  • Precipitation (Basic): While vigorously stirring the acidic solution, slowly add an aqueous base (e.g., 1M NaOH) dropwise. As the pH increases, the carboxylic acid group will be deprotonated, and the quinoline nitrogen will be neutralized. This will cause the neutral, and much less soluble, quinoline carboxylic acid to precipitate out of the solution.

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature, and then in an ice bath, to maximize the precipitation of your pure product.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Causality: This method works by selectively dissolving the compound as a salt in one pH range and then precipitating it in its neutral, less soluble form at a different pH, leaving behind impurities that have different solubility profiles.

Q2: My final product is persistently colored (yellow to brown), even after recrystallization. What causes this, and how can I obtain a colorless product?

A2: The Problem of Chromophores

Persistent coloration is typically due to highly conjugated, colored impurities that are often byproducts of the synthesis or degradation.[7] These can include oxidation products or residual starting materials that are present in very small quantities but have high extinction coefficients.

The Solution: Activated Carbon Treatment

Activated carbon is an excellent adsorbent for removing colored impurities due to its high surface area and affinity for large, flat aromatic molecules.[8]

Protocol 2: Activated Carbon Treatment for Decolorization

  • Dissolve the Compound: Following step 1 of the pH-swing recrystallization (Protocol 1), dissolve your crude, colored product completely in the acidic solution.

  • Add Activated Carbon: Add a small amount of decolorizing activated carbon to the hot solution (typically 1-2% of the solute mass). Caution: Add carbon cautiously to a hot solution to avoid violent bumping.

  • Heat and Stir: Keep the solution heated (just below boiling) and stir for 5-15 minutes to allow the carbon to adsorb the colored impurities.

  • Hot Gravity Filtration: This is a critical step. You must filter the solution while it is still hot to remove the activated carbon. Use fluted filter paper to maximize the filtration speed. Pre-heating the funnel and receiving flask will prevent premature crystallization of your product in the filter.

  • Proceed to Precipitation: The resulting clear, colorless filtrate can now be carried forward to the precipitation step (Step 3) of the pH-swing recrystallization protocol.

Expert Insight: Overuse of activated carbon can lead to significant product loss as it can also adsorb your desired compound.[9] Always start with a minimal amount.

Q3: After purification, I still see a persistent impurity with a similar polarity to my product on TLC/LC-MS. How can I resolve this?

A3: Limitations of Recrystallization and the Power of Chromatography

When dealing with impurities that have very similar physicochemical properties to your target compound, recrystallization may not be sufficient. In these cases, chromatography is the preferred method as it offers much higher resolving power.[10][11]

Choosing the Right Chromatographic Method

The choice of chromatography depends on the nature of your quinoline carboxylic acid and the impurity.

Chromatography Technique Principle Best For... Typical Mobile Phase
Normal-Phase Silica Gel Separation based on polarity. More polar compounds adhere more strongly to the silica.Less polar quinoline carboxylic acids and impurities.Hexanes/Ethyl Acetate, Dichloromethane/Methanol
Reverse-Phase (C18) Separation based on hydrophobicity. More non-polar compounds interact more strongly with the C18 stationary phase.Polar, water-soluble quinoline carboxylic acids.[12]Water/Acetonitrile or Water/Methanol, often with 0.1% TFA or formic acid.[12]
Ion-Exchange Separation based on charge.Excellent for separating acidic compounds from neutral or basic impurities.Aqueous buffers with varying pH and/or salt gradients.

Workflow Diagram: Selecting a Purification Strategy Below is a decision tree to guide your choice of purification method.

Purification_Strategy start Crude Quinolone Carboxylic Acid solubility Is the compound soluble in a suitable recrystallization solvent? start->solubility ph_swing Perform pH-Swing Recrystallization solubility->ph_swing No chromatography Proceed to Chromatography solubility->chromatography Yes, but impurities co-crystallize color_check Is the product colored? ph_swing->color_check purity_check1 Check Purity (TLC/LCMS) purity_check1->chromatography Impure pure_product Pure Product purity_check1->pure_product Pure color_check->purity_check1 No carbon Add Activated Carbon Step color_check->carbon Yes carbon->ph_swing purity_check2 Check Purity (TLC/LCMS) chromatography->purity_check2 purity_check2->chromatography Impure (Re-evaluate method) purity_check2->pure_product Pure

Caption: Decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose solvent system for column chromatography of quinoline carboxylic acids on silica gel?

    • A: A common starting point is a gradient of dichloromethane (DCM) to methanol (MeOH). For example, starting with 100% DCM and gradually increasing the percentage of MeOH. The polarity of this system helps to elute the often-polar quinoline carboxylic acids. Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing by keeping the carboxylic acid group protonated.

  • Q: My compound appears to be decomposing on the silica gel column. What are my options?

    • A: Silica gel is acidic and can cause degradation of sensitive compounds.[10] First, confirm the instability by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if new spots appear. If it is unstable, you can either:

      • Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine or ammonia to neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be effective alternatives for compounds that are unstable on silica.[10] Reverse-phase (C18) chromatography is also an excellent option.

  • Q: How can I remove residual metal catalysts (e.g., Palladium) from my product after a cross-coupling reaction?

    • A: Residual metal catalysts can be challenging to remove. Several strategies can be employed:

      • Filtration through Celite®: Passing a solution of your crude product through a plug of Celite® can sometimes remove precipitated palladium.

      • Specialized Scavengers: There are commercially available silica-based scavengers with functional groups (e.g., thiols) that have a high affinity for palladium and other metals. Stirring a solution of your product with one of these scavengers followed by filtration is often very effective.

      • Aqueous Washes: Performing an aqueous wash with a solution containing a chelating agent like EDTA or a dilute ammonium hydroxide solution can help extract metal ions.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Carvajal-Vera, D. M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Carvajal-Vera, D. M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 148. Available from: [Link]

  • Bauder, R., et al. (1991). Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. PubMed. Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available from: [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3752. Available from: [Link]

  • Carvajal-Vera, D. M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Ghosh, K., & Mascharak, P. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. Available from: [Link]

  • LookChem. Purification of Quinoline. Available from: [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Martínez-Costa, J. I., et al. (2015). Enhanced removal of 8-quinolinecarboxylic acid in an activated carbon cloth by electroadsorption in aqueous solution. PubMed. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ChemTalk. Lab Procedure: Recrystallization | Chemistry. Available from: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available from: [Link]

  • NIUS Chemistry Experiments. Recrystallization. Available from: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]

  • PMC. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • Creative Bioarray. Decolorization Protocol. Available from: [Link]

  • Google Patents. US2744938A - Removal of color impurities from organic compounds.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

Sources

Optimization

solubility issues of 7-Bromo-2-methylquinoline-3-carboxylic acid in biological assays

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-2-methylquinoline-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-2-methylquinoline-3-carboxylic acid in biological assays. We provide in-depth troubleshooting protocols and scientific explanations to help you achieve consistent and reliable experimental results.

Compound at a Glance: Physicochemical Properties

Understanding the fundamental properties of 7-Bromo-2-methylquinoline-3-carboxylic acid is the first step in troubleshooting its behavior in aqueous solutions.

PropertyValueSource
CAS Number 610277-19-5[1][2]
Molecular Formula C₁₁H₈BrNO₂[1][2]
Molecular Weight 266.09 g/mol [1][2]
Structure Quinoline Carboxylic Acid[3][4]
Predicted LogP ~2.9 - 3.5 (Estimated based on similar structures)[5][6]
Key Functional Groups Carboxylic Acid (acidic), Quinoline Nitrogen (basic)[7][8]

The high predicted LogP value suggests that the compound is inherently hydrophobic, pointing towards low aqueous solubility. The presence of both an acidic carboxylic acid and a basic quinoline nitrogen means its solubility will be highly dependent on the pH of the solution.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: What is the best organic solvent to prepare a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[9] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a standard choice in drug discovery for creating high-concentration stock solutions.[9]

Q2: I dissolved my compound in DMSO, but it crashed out (precipitated) when I added it to my cell culture media. Why?

A: This is a very common phenomenon known as "solvent shock" or precipitation upon dilution. While your compound is soluble in 100% DMSO, the aqueous environment of your cell culture media or assay buffer is drastically different. When the DMSO stock is diluted, the DMSO molecules disperse and interact with water, leaving your hydrophobic compound unable to stay dissolved in the now predominantly aqueous solution.[10][11][12]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: As a general rule, the final concentration of DMSO in your assay should be kept below 0.5%, and ideally at or below 0.1%.[13][14] Higher concentrations can have direct effects on cell viability, growth, and differentiation, and can interfere with the activity of enzymes or other biological molecules, leading to experimental artifacts.[9][15] Always run a "vehicle control" (media + the same final concentration of DMSO) to ensure the solvent itself is not causing an effect.

In-Depth Troubleshooting Guide

This section provides advanced, step-by-step protocols to systematically overcome solubility issues.

Problem 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer

This is the most frequent challenge. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

The Underlying Science: pH and Ionization

7-Bromo-2-methylquinoline-3-carboxylic acid has a carboxylic acid group (-COOH). The solubility of this group is dictated by the pH of the solution.

  • At low pH (acidic): The carboxylic acid is protonated (-COOH). This form is neutral and significantly less soluble in water.

  • At high pH (basic): The carboxylic acid is deprotonated (-COO⁻). This ionized (charged) form is much more polar and therefore more soluble in water.[16]

This relationship is the most powerful tool for improving solubility.

G cluster_0 Low pH (e.g., < 5) cluster_1 High pH (e.g., > 7) Low_Solubility COOH (Protonated, Neutral) LOW SOLUBILITY High_Solubility COO⁻ (Deprotonated, Charged) HIGH SOLUBILITY Low_Solubility->High_Solubility  Add Base (e.g., NaOH)  Increase pH High_Solubility->Low_Solubility  Add Acid (e.g., HCl)  Decrease pH

Caption: pH-dependent ionization and solubility of the carboxylic acid.

Protocol 1: pH-Adjusted Solubilization

This protocol leverages the pH-solubility relationship to create a stable, basic stock solution that is more compatible with neutral pH assay buffers.

Objective: To prepare a 10 mM stock solution in a basic buffer.

Materials:

  • 7-Bromo-2-methylquinoline-3-carboxylic acid

  • 1N Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Methodology:

  • Calculate Molar Equivalents: Weigh out 2.66 mg of the compound (for 1 mL of 10 mM stock). The goal is to add one molar equivalent of NaOH to deprotonate the carboxylic acid.

  • Initial Suspension: Add the 2.66 mg of compound to a sterile microfuge tube. Add ~900 µL of sterile water. The compound will likely not dissolve and will appear as a suspension.

  • Deprotonation: Prepare a 100 mM working solution of NaOH by diluting your 1N stock. Add 10 µL of 100 mM NaOH to the compound suspension (this is one molar equivalent for a 10 mM final concentration in 1 mL).

  • Dissolution: Vortex the tube vigorously. The suspension should clarify as the sodium salt of the compound is formed. Gentle warming to 37°C can assist if needed.

  • Final Volume Adjustment: Once fully dissolved, add sterile water or PBS to bring the final volume to 1.0 mL. The final pH of this stock will be basic.

  • Assay Dilution: This basic stock can now be serially diluted into your final assay buffer (e.g., cell culture media at pH 7.4). The much lower final concentration and the buffering capacity of the media should prevent precipitation.

Trustworthiness Check: The formation of a salt is a standard and highly effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[7][17] By converting the acid to its more soluble salt form before significant dilution, you prevent it from crashing out of solution.

Problem 2: pH Modification is Not an Option or is Insufficient

In some sensitive assays (e.g., studying pH-dependent enzyme kinetics), altering the pH is not feasible. In other cases, the molecule may still be poorly soluble even as a salt. Here, we can use solubility enhancers.

Protocol 2: Complexation with Cyclodextrins

The Underlying Science: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[18][19] They can encapsulate poorly soluble molecules, like our quinoline compound, shielding the hydrophobic parts from water and presenting a soluble complex to the solution.[20][21]

Objective: To prepare a compound-cyclodextrin inclusion complex for improved apparent solubility.

Materials:

  • 7-Bromo-2-methylquinoline-3-carboxylic acid

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • DMSO

  • Sterile, nuclease-free water or desired assay buffer

Methodology:

  • Prepare Cyclodextrin Solution: Make a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require stirring and gentle warming to fully dissolve.

  • Prepare Concentrated Drug Stock: Make a highly concentrated stock of your compound in DMSO (e.g., 50-100 mM).

  • Form the Complex: While vortexing the HP-β-CD solution, slowly add a small volume of the concentrated DMSO drug stock to achieve your desired final concentration.

  • Equilibrate: Allow the mixture to rotate or shake at room temperature for at least 1-2 hours (or overnight at 4°C) to ensure maximum complex formation.

  • Sterilization and Use: Sterilize the final complex solution through a 0.22 µm filter. This stock can now be used for dilutions in your assay.

Trustworthiness Check: It is critical to run a vehicle control with the HP-β-CD solution alone, as cyclodextrins can sometimes have minor effects in biological systems.[14][15] This method is widely used in pharmaceutical formulations to enhance the delivery and solubility of hydrophobic drugs.[19]

Troubleshooting Workflow

If you are unsure where to start, follow this decision-making workflow.

G start Start: Compound precipitates in aqueous media check_dmso Is final DMSO concentration < 0.1%? start->check_dmso adjust_stock Action: Lower stock concentration and/or use serial dilutions. check_dmso->adjust_stock No check_ph Is modifying pH acceptable for your assay? check_dmso->check_ph Yes adjust_stock->check_ph use_ph Action: Use Protocol 1 (pH-Adjusted Solubilization) check_ph->use_ph Yes check_cyclo Final Option: Use Solubility Enhancers check_ph->check_cyclo No end_success Success: Compound is soluble use_ph->end_success use_cyclo Action: Use Protocol 2 (Cyclodextrin Complexation) check_cyclo->use_cyclo use_cyclo->end_success end_fail Consult technical support for advanced formulation use_cyclo->end_fail If precipitation persists

Caption: A step-by-step workflow for troubleshooting solubility.

References
  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. [Link]

  • PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubChem. 7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media?[Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?[Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

  • Carrizo, P. H., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? American Pharmaceutical Review. [Link]

  • Toxicology in Vitro. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • GSC Biological and Pharmaceutical Sciences. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Wikipedia. Cyclodextrin. [Link]

  • Journal of Al-Nahrain University. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • Australian Prescriber. Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]

  • World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 7-Bromo-2-methylquinoline-3-carboxylic Acid in Solution

Welcome to the dedicated technical support center for 7-Bromo-2-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 7-Bromo-2-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in solution. Given the limited publicly available stability data for this specific molecule, this center provides a framework for you to systematically evaluate its stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for solid 7-Bromo-2-methylquinoline-3-carboxylic acid?

A1: Based on available safety data sheets and the general properties of quinoline derivatives, solid 7-Bromo-2-methylquinoline-3-carboxylic acid should be stored in a cool, dry, and dark place in a tightly sealed container.[1] The compound is classified as an irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work in a well-ventilated area or a fume hood is recommended. As quinoline compounds can be sensitive to light, storage in an amber vial or a light-blocking container is a prudent precautionary measure.[2][3]

Q2: I am seeing unexpected variability in my experimental results. Could the stability of my 7-Bromo-2-methylquinoline-3-carboxylic acid stock solution be a factor?

A2: Absolutely. The stability of your stock solution is a critical parameter that can significantly impact the reproducibility of your experiments. Quinoline derivatives can be susceptible to degradation under various conditions, including inappropriate pH, exposure to light, and elevated temperatures.[1][4] Any degradation of the parent compound will lead to a decrease in its effective concentration and the potential introduction of degradants that might interfere with your assay.

Q3: In which solvents can I dissolve 7-Bromo-2-methylquinoline-3-carboxylic acid?

Troubleshooting Guide: Solution Stability Issues

Problem 1: My solution of 7-Bromo-2-methylquinoline-3-carboxylic acid has changed color (e.g., turned yellow or brown).
  • Potential Cause: Color change is often an indicator of degradation. Quinoline compounds are known to darken upon exposure to light.[3] This could be due to photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.[5]

    • Work in Low-Light Conditions: When preparing solutions, work in an area with subdued lighting.

    • Perform a Quick Purity Check: Analyze your discolored solution by High-Performance Liquid Chromatography (HPLC) and compare it to a freshly prepared solution. The appearance of new peaks or a decrease in the main peak area would confirm degradation.

Problem 2: I observe precipitation in my aqueous buffer solution after a short period.
  • Potential Cause: The pH of your buffer may not be optimal for maintaining the solubility of 7-Bromo-2-methylquinoline-3-carboxylic acid. As a carboxylic acid, its solubility in aqueous media is expected to increase at higher pH values where it can form a more soluble carboxylate salt.

  • Troubleshooting Steps:

    • Measure the pH: Confirm the pH of your solution after the addition of the compound.

    • Adjust the pH: If your experimental conditions allow, try increasing the pH of the buffer to see if the precipitate redissolves.

    • Determine the pKa (Predicted): While an experimental pKa is not available, you can use software to predict the pKa of the carboxylic acid group. This will give you an idea of the pH range required to maintain its deprotonated (more soluble) form.

    • Consider a Co-solvent: If the pH cannot be adjusted, consider the addition of a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility. However, be sure to validate the compatibility of the co-solvent with your experimental system.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is highly recommended to perform a forced degradation study. This will help you understand the stability profile of 7-Bromo-2-methylquinoline-3-carboxylic acid and develop a stability-indicating analytical method.[6][7][8]

Protocol 1: Solubility Determination

This protocol will help you determine the approximate solubility of 7-Bromo-2-methylquinoline-3-carboxylic acid in various solvents.

Materials:

  • 7-Bromo-2-methylquinoline-3-carboxylic acid

  • A selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, DMF)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

  • Vortex the vials for 2 minutes.

  • Equilibrate the samples at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Analyze the diluted supernatant by a suitable analytical method (e.g., HPLC-UV) to quantify the concentration of the dissolved compound.

Data Presentation:

SolventTemperature (°C)Approximate Solubility (mg/mL)
Water25To be determined
PBS pH 7.425To be determined
0.1 M HCl25To be determined
0.1 M NaOH25To be determined
Ethanol25To be determined
DMSO25To be determined
Protocol 2: Forced Degradation Study

This study will expose the compound to various stress conditions to identify potential degradation pathways.[9]

Materials:

  • Stock solution of 7-Bromo-2-methylquinoline-3-carboxylic acid in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • 0.1 M HCl, 1 M HCl

  • 0.1 M NaOH, 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber or a light source with controlled UV and visible output.

  • HPLC system

Procedure:

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Basic: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Neutral: Mix the stock solution with water.

    • Incubate all solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature.

  • Thermal Degradation:

    • Keep a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation:

    • Expose a vial of the stock solution to light in a photostability chamber.

    • Keep a control sample wrapped in foil to protect it from light.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Visualization of the Workflow:

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (60°C) Stock->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Analyze by HPLC Neutralize->HPLC HPLC_Troubleshooting Start Poor Peak Shape or Resolution in HPLC Tailing Peak Tailing? Start->Tailing Coelution Co-eluting Peaks? Tailing->Coelution No Adjust_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->Adjust_pH Yes Change_Solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) Coelution->Change_Solvent No Modify_Gradient Modify Gradient Slope (make it shallower) Coelution->Modify_Gradient Yes Good_Separation Good Separation Achieved Adjust_pH->Good_Separation Change_Solvent->Good_Separation Modify_Gradient->Good_Separation

Caption: A decision tree for troubleshooting common HPLC separation issues.

Summary of Predicted Stability Profile

Based on the chemical structure and general knowledge of quinoline carboxylic acids, the following stability profile can be anticipated. This should be confirmed experimentally.

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic Hydrolysis Potentially stable, but hydrolysis of the carboxylic acid group is unlikely. The quinoline ring might be susceptible to degradation under harsh acidic conditions and heat. [10]Ring opening or modification.
Basic Hydrolysis The carboxylate salt formed should be stable. Harsh basic conditions with heat could potentially lead to degradation.Decarboxylation at high temperatures. [11]
Oxidation The quinoline ring system may be susceptible to oxidation, especially at the electron-rich positions.Formation of N-oxides or hydroxylated derivatives.
Thermal Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures. [12]Loss of CO₂ to form 7-Bromo-2-methylquinoline.
Photolytic Quinoline and bromo-aromatic compounds can be sensitive to light, leading to degradation. [3][13]Photodegradation could involve complex reactions, including dehalogenation or ring cleavage.

By following the protocols and troubleshooting guides provided in this technical support center, you will be well-equipped to determine the stability of 7-Bromo-2-methylquinoline-3-carboxylic acid in your specific experimental solutions, ensuring the accuracy and reliability of your research.

References

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Wikipedia. Quinoline. [Link]

  • Carvajal, T. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Sawada, S. et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

  • Forced Degradation Study. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

  • ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. [Link]

  • ResearchGate. (2025). Recent Studies of Antioxidant Quinoline Derivatives. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • OSTI.GOV. (2012). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. [Link]

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • University of Tennessee at Chattanooga. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • YouTube. (2021). Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • OSTI.GOV. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. (2021). 17.6: Hydrolysis of Esters and Amides. [Link]

  • ResearchGate. (2025). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Sci-Hub. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]

  • Journal of Pharmaceutical Research International. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. [Link]

Sources

Optimization

Technical Support Center: Optimization of Solvent Systems for Quinoline Reactions

Welcome to the technical support center for quinoline reaction optimization. Quinolines are a cornerstone of medicinal chemistry and materials science, but their synthesis is often plagued by challenges related to reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline reaction optimization. Quinolines are a cornerstone of medicinal chemistry and materials science, but their synthesis is often plagued by challenges related to reaction conditions.[1][2] The choice of solvent is not merely about dissolving reactants; it is a critical parameter that dictates reaction rate, yield, selectivity, and the formation of byproducts. This guide provides field-proven insights and systematic approaches to troubleshoot and optimize your solvent systems, ensuring robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during quinoline synthesis in a direct question-and-answer format.

Q1: My starting materials are poorly soluble in the reaction medium, leading to a heterogeneous mixture and low yield. What are my options?

A1: Poor solubility is a frequent roadblock that starves the reaction of reactants. The primary goal is to achieve a homogeneous solution without compromising reaction integrity. Here’s a systematic approach:

  • Heating: Many quinoline derivatives show significantly increased solubility in hot solvents compared to cold ones.[3][4] Cautiously increasing the reaction temperature can be a simple and effective solution. However, monitor for potential degradation of sensitive starting materials or an increase in side reactions.[3]

  • pH Adjustment: The basic nitrogen atom in the quinoline scaffold (and aniline precursors) allows for solubility modulation through pH. In acidic conditions, the nitrogen can be protonated to form a cationic salt, which is often more soluble in polar protic solvents like water or alcohols.[3] Conversely, in neutral or basic media, the free-base form is more soluble in non-polar organic solvents.[3]

  • Implement a Co-Solvent System: This is a powerful strategy when a single solvent fails.[3] By mixing two or more miscible solvents, you can fine-tune the polarity of the medium. A common approach is to use a primary solvent required for the reaction chemistry and add a small amount of a strong, polar aprotic co-solvent like DMSO or DMF, in which the reactant has high solubility.[3]

    • Causality: A co-solvent disrupts the crystal lattice energy of the solute more effectively than a single solvent, enhancing overall solubility. The key is to find a balance that dissolves the reactants without negatively impacting the reaction mechanism.

Q2: I'm observing significant tar formation in my Skraup or Doebner-von Miller reaction. How can the solvent system help?

A2: Tar formation is characteristic of reactions run under harsh acidic and oxidizing conditions, which promote polymerization of reactants and intermediates.[5]

  • Moderators in Skraup Synthesis: The notoriously exothermic Skraup synthesis can be controlled by adding ferrous sulfate (FeSO₄).[6][7] While not a solvent, it moderates the reaction rate, preventing the uncontrolled exotherm that leads to charring and tar formation.[5][7]

  • Solvent as a Reagent: In the archetypal Skraup reaction, nitrobenzene serves as both the oxidizing agent and the solvent.[6][8] This ensures the oxidant is present in large excess, providing a controlled environment.

  • Biphasic Systems for Doebner-von Miller: Polymerization of the α,β-unsaturated carbonyl substrate is a major side reaction. Running the reaction in a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is catalyzed.[5]

Q3: My Friedländer or Combes synthesis is sluggish. Could the solvent be the issue?

A3: Yes, a solvent that is poorly matched to the reaction mechanism can significantly slow reaction rates. Both the Friedländer and Combes syntheses involve acid-catalyzed condensation and cyclization steps.[9][10][11]

  • Polarity and Mechanism: These reactions often proceed through charged intermediates or transition states that are stabilized by polar solvents. Switching from a non-polar solvent (like toluene) to a more polar one (like ethanol, DMF, or even water) can accelerate the reaction.

  • Protic vs. Aprotic: The choice between polar protic and aprotic solvents is crucial.

    • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can participate in proton transfer and stabilize charged intermediates through hydrogen bonding, which is often beneficial for the acid-catalyzed cyclization steps.[12][13] Microwave-assisted synthesis using neat acetic acid as both solvent and catalyst can yield quinolines in minutes.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at dissolving reactants and have high boiling points, allowing for higher reaction temperatures. They do not hydrogen bond with nucleophiles, leaving them more reactive.[12][14]

  • High-Boiling Point Solvents: For reactions requiring high activation energy, such as the thermal cyclization in the Gould-Jacobs reaction, high-boiling solvents like diphenyl ether are traditionally used to reach the necessary temperatures.[1]

Q4: I'm getting a mixture of regioisomers in my Combes synthesis. Can solvent choice influence selectivity?

A4: While substrate electronics and sterics are the primary drivers of regioselectivity in the Combes synthesis, the solvent can play a modulating role.[5][10] The key is how the solvent stabilizes the different transition states leading to the possible regioisomers.

  • Solvent Polarity: The acid-catalyzed electrophilic aromatic annulation is the rate-determining step.[10] A more polar solvent may preferentially stabilize the more polar transition state, potentially altering the isomer ratio.

  • Acidic Solvents/Catalysts: The choice of acid catalyst, which is intrinsically linked to the solvent system (e.g., H₂SO₄, polyphosphoric acid (PPA), or TFA), can significantly alter the ratio of regioisomers formed.[5][15] For instance, TFA used as a solvent can favor a reversal of the standard regiochemistry in some Doebner-von Miller type reactions.[15] Experimenting with different acid/solvent combinations is a valid optimization strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does solvent polarity (protic vs. aprotic) affect quinoline synthesis?

A1: The effect is tied directly to the reaction mechanism.

  • Polar Protic Solvents (e.g., H₂O, EtOH, Acetic Acid): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[13] They excel at stabilizing charged species, both cations (like carbocation intermediates) and anions (like leaving groups).[14][16] This property is highly favorable for SN1-like mechanisms or steps involving the formation of ionic intermediates. However, they can form a "solvent cage" around nucleophiles through hydrogen bonding, reducing their reactivity, which can be detrimental in SN2-type steps.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds.[13] They can dissolve ionic species but are poor at solvating anions.[13] This leaves nucleophiles relatively "free" and highly reactive, making these solvents ideal for SN2 reactions.[12] For quinoline syntheses that rely on a key nucleophilic attack step, a polar aprotic solvent can significantly increase the reaction rate.

Caption: Protic vs. Aprotic Solvent Effects on Nucleophiles.

Q2: What are the core principles for selecting a primary solvent?

A2: A multi-factor approach is necessary:

  • Solubility: The solvent must dissolve all reactants and key intermediates to a reasonable extent at the reaction temperature.

  • Boiling Point: The solvent's boiling point must be high enough to accommodate the required reaction temperature. High-temperature cyclizations may require solvents like Dowtherm A or be run under microwave irradiation.[1][17]

  • Inertness: The solvent should not react with the starting materials, intermediates, products, or catalysts under the reaction conditions. For example, when using strong bases, avoid relatively acidic solvents like acetone.[16]

  • Mechanism Compatibility: As discussed above, match the solvent's properties (polarity, proticity) to the demands of the reaction mechanism.

  • Work-up and Purification: Consider the ease of removal. Low-boiling solvents (THF, CH₂Cl₂) are easily removed under vacuum, while high-boiling ones (DMSO, DMF) can be difficult to remove and may require aqueous extraction.[18]

Q3: Are there "green" solvent options for quinoline synthesis?

A3: Yes, green chemistry principles are increasingly being applied to quinoline synthesis.

  • Water: For certain reactions like the Doebner-von Miller and Friedländer syntheses, water has been shown to be an effective, environmentally benign solvent, often leading to high yields.[19][20]

  • Glycerol: As a non-toxic, biodegradable liquid with a high boiling point, glycerol is an excellent green solvent and has been used in Friedländer and Skraup-type reactions.[21][22]

  • Solvent-Free Conditions: Many modern protocols avoid organic solvents altogether, using microwave irradiation or specific catalysts that function under neat conditions.[4][20] This approach is highly efficient and minimizes waste.[23]

Q4: How do I properly monitor reaction progress when optimizing solvents?

A4: Thin-Layer Chromatography (TLC) is the most common and effective technique for real-time monitoring. A standardized protocol is essential for comparing different solvent systems. See Protocol 2 below for a detailed methodology.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Friedländer Annulation

This protocol outlines a parallel screening approach to identify an optimal solvent for the reaction between a 2-aminoaryl ketone and an active methylene compound.

  • Setup: Arrange a series of identical reaction vials or small round-bottom flasks, each with a magnetic stir bar.

  • Reagent Addition: To each vial, add the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.1 eq), and the chosen catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Toluene, Ethanol, DMF, Acetonitrile, Water) to achieve a standard concentration (e.g., 0.5 M).

  • Reaction Conditions: Place all vials in a heating block or oil bath set to the desired temperature (e.g., 80 °C).

  • Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction mixture for TLC analysis to assess the consumption of starting material and formation of the product.

  • Analysis: After a set time, cool the reactions. If the product precipitates, it can be isolated by filtration. If not, perform a work-up and purify a small sample to determine the yield. The solvent that provides the highest yield of pure product in the shortest time is the optimum choice.

Caption: Workflow for Systematic Solvent Screening.

Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material(s) (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn).

  • Spot the Plate:

    • Dissolve a tiny amount of each starting material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot in the appropriate SM lane(s).

    • Take a small aliquot (e.g., with a glass capillary) from the reaction mixture. If the reaction solvent is high-boiling, dilute the aliquot in a more volatile solvent. Spot this in the Rxn lane.

    • In the co-spot lane, apply a spot of the starting material first, then carefully spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent), ensuring the solvent level is below the origin line. Cover the chamber.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate).

  • Interpret: The reaction is complete when the starting material spot has disappeared from the "Rxn" lane. The appearance of a new spot indicates product formation. The co-spot lane helps to definitively identify the SM spot in the reaction mixture.

Part 4: Reference Data

Table 1: Properties of Common Solvents for Quinoline Synthesis
SolventBoiling Point (°C)Dielectric ConstantTypeKey Considerations
Water10078.5Polar ProticExcellent "green" solvent; good for some acid-catalyzed reactions.[16]
Ethanol78.524.3Polar ProticGood general-purpose solvent for Friedländer and Combes syntheses.[3][16]
Acetic Acid1186.0Polar ProticCan act as both solvent and acid catalyst; useful in microwave synthesis.[16]
Toluene1112.4Non-PolarUseful for azeotropic removal of water; less effective at stabilizing polar intermediates.
Acetonitrile81.637.5Polar AproticGood for promoting nucleophilic reactions; relatively low boiling point.[16]
DMF15338.0Polar AproticExcellent solvating power; high boiling point; can be difficult to remove.[16]
DMSO18947.0Polar AproticVery strong solvent; high boiling point; can be an oxidant at high temperatures.[1][16]
Glycerol29042.5Polar Protic"Green" high-boiling solvent; non-toxic and biodegradable.[22]
Nitrobenzene21134.8Polar AproticActs as both solvent and oxidant in Skraup synthesis.[8][24]
Table 2: Solvent Recommendations for Major Quinoline Syntheses
Synthesis NameTypical SolventsRationale & Expert Insights
Skraup Nitrobenzene, Sulfuric AcidNitrobenzene serves the dual role of high-boiling solvent and oxidant.[6][8] The reaction is highly exothermic; no additional solvent is typically used to maintain concentration.
Doebner-von Miller Water, Ethanol, Toluene/Water (biphasic), TFAAcid catalyst is key.[25] Water can be a surprisingly effective "green" medium.[19] A biphasic system can minimize polymerization of the carbonyl reactant.[5][7]
Friedländer Ethanol, Water, DMF, Acetic AcidCan be catalyzed by acids or bases. Polar solvents are preferred to stabilize intermediates. Water with a suitable catalyst is a green option.
Combes Sulfuric Acid, Polyphosphoric Acid (PPA), EthanolRequires strong acid catalysis for dehydration and cyclization.[19] PPA can act as both catalyst and solvent. Ethanol is used for milder conditions.
Gould-Jacobs Diphenyl ether, Dowtherm A, Solvent-freeRequires high temperatures (~250 °C) for thermal cyclization.[1] Modern methods often use microwave irradiation under solvent-free conditions.[23]

References

  • Wikipedia. (n.d.). Skraup reaction.
  • Vive Chemistry. (2012, November 3). Skraup's Synthesis.
  • chemeurope.com. (n.d.). Skraup reaction.
  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR, 10(11).
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2021, February). Reaction mechanism of the Skraup quinoline synthesis.
  • ACS Publications. (2024). Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors. Organic Process Research & Development.
  • Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • National Center for Biotechnology Information. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • ACS Publications. (n.d.). Solvent Polarity and Organic Reactivity in Mixed Solvents. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis.
  • ResearchGate. (n.d.). Quinoline synthesis using ethanol polar protic solvent under microwave....
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • ACS Publications. (2024). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?.
  • Iranian Chemical Communication. (2015, October 1). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. (2022, July 9). How do i determine which base solvent is appropriate for chemical reactions?.
  • ResearchGate. (n.d.). A solvent-free Jacobs–Gould reaction.
  • Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited. The Journal of Organic Chemistry.
  • organic-chemistry.org. (n.d.). Combes synthesis of quinolines.
  • nptel.ac.in. (n.d.). Polarity of Solvents.
  • ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • Wikipedia. (n.d.). Quinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • RSC Publishing. (n.d.).

Sources

Troubleshooting

Technical Support Center: Navigating Product Isolation in Quinolinone Amination Reactions

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the efficient isolation of aminated quinolinone products. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the efficient isolation of aminated quinolinone products. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their amination reactions. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into why these issues arise and how to systematically troubleshoot them.

Section 1: Troubleshooting Guide - When Your Isolation Fails

This section is structured to address the most common and frustrating issues encountered during the workup and purification of quinolinone amination reactions. We will explore the underlying causes and provide actionable, step-by-step solutions.

Q1: After my aqueous workup, my product seems to be lost or is giving a very low yield. What's going on?

A1: The "Disappearing Act" - Understanding Solubility and pH

This is a frequent and often perplexing issue. The culprit is almost always related to the acid-base properties of your aminated quinolinone and the pH of your aqueous phase during extraction.

The Underlying Chemistry: Quinolinone cores and the newly introduced amino groups are basic. In an acidic aqueous environment (often resulting from quenching with ammonium chloride or dilute acid), your product can become protonated. This protonated salt is often highly soluble in water and will partition out of the organic layer, leading to significant yield loss.

Troubleshooting Protocol:

  • pH Monitoring is Crucial: Before extraction, carefully basify the aqueous layer with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to a pH of 8-9. Always check the pH with litmus paper or a pH meter.

  • Salting Out: If your product has some residual water solubility even at a basic pH, adding a saturated brine (NaCl solution) to the aqueous layer can decrease the polarity of the aqueous phase and drive your organic product into the organic layer.

  • Solvent Choice Matters: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate for your product's polarity. If the product is highly polar, you may need to use a more polar solvent or a mixture of solvents.

Q2: I'm seeing multiple spots on my TLC, and column chromatography is failing to give a clean separation. What are the likely side products and how do I get rid of them?

A2: Taming the Reaction - Identifying and Mitigating Side Products

Amination reactions, particularly palladium-catalyzed methods like the Buchwald-Hartwig amination, can be complex with several potential side reactions.[1][2] Poor isolation is often a symptom of a messy reaction mixture.

Common Culprits:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

  • Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halide with a hydrogen atom.

  • Ligand-Related Impurities: Phosphine ligands can oxidize, creating phosphine oxides which can be tricky to remove.[3]

  • Homocoupling: The aryl halide can couple with itself to form a biaryl species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor TLC separation.

Purification Strategies:

  • Initial Filtration: Before concentrating your reaction mixture, filter it through a pad of Celite® or a small plug of silica gel, eluting with your crude reaction solvent. This can remove baseline palladium residues and some polar impurities.

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. For more polar compounds, consider dichloromethane/methanol.

    • Reverse-Phase Chromatography: If your compound is highly lipophilic and difficult to separate from nonpolar impurities using normal-phase chromatography, reverse-phase flash chromatography can be a powerful alternative.[4]

  • Recrystallization: This is often the most effective method for obtaining highly pure material.[5][6][7][8] The key is finding a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[5][6][8]

Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to dissolve your crude product completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Q3: My product is an oil and won't crystallize. How can I purify it?

A3: Dealing with "Oiling Out" - Strategies for Non-Crystalline Products

"Oiling out," where the product separates as a liquid instead of a solid, is a common recrystallization problem.[9] This often happens when the melting point of the solid is lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Switch Solvents: Try a lower-boiling point solvent for recrystallization.

  • Two-Solvent Recrystallization:

    • Dissolve your product in a "good" solvent where it is highly soluble.

    • Slowly add a "poor" solvent (in which the product is insoluble but is miscible with the "good" solvent) until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

  • Chromatography as the Primary Method: If recrystallization proves impossible, meticulous column chromatography is your best option. Consider using a high-resolution silica gel or switching to reverse-phase chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the difference between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination for synthesizing aminated quinolinones?

A: Both are powerful methods for forming C-N bonds, but they have different mechanisms and applications.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-elimination via a Meisenheimer complex.[10][11]Palladium-catalyzed cross-coupling.[2][12]
Requirement Requires strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group.[13]More general; does not require strong activation of the aromatic ring.[1]
Catalyst Typically does not require a metal catalyst.Requires a palladium catalyst and a phosphine or carbene ligand.[1]
Scope More limited substrate scope.Broad substrate scope for both the aryl halide and the amine.[2]
Q: How can I minimize the formation of side products during the reaction itself?

A: Proactive measures during the reaction can save significant time and effort in purification.

  • Temperature Control: For many amination reactions, especially those that are highly exothermic, running the reaction at a lower temperature can increase selectivity and reduce the formation of degradation products.[14]

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., under nitrogen or argon) is critical to prevent catalyst deactivation and side reactions.

  • Ligand Choice: In Buchwald-Hartwig aminations, the choice of ligand can have a profound impact on reaction efficiency and selectivity. Sterically hindered or bidentate phosphine ligands often give better results.[2][15]

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and avoid prolonged reaction times that can lead to product degradation.[14][16]

Q: Are there any "green" chemistry considerations for these reactions and purifications?

A: Yes, there are several ways to make these processes more environmentally friendly.

  • Catalyst Loading: Optimize and minimize the amount of palladium catalyst used in Buchwald-Hartwig reactions.[1]

  • Solvent Choice: Whenever possible, choose less hazardous solvents. For example, consider replacing solvents like 1,4-dioxane with greener alternatives.[1]

  • Atom Economy: Aim for reactions with high atom economy, minimizing the generation of waste.

  • Purification: Recrystallization is often a greener purification method than chromatography as it typically uses less solvent.

Section 3: Visualizing the Purification Workflow

Caption: General workflow for isolation and purification.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Ito, Y., & Oka, H. (2002). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Mąkosza, M., & Wojciechowski, K. (2004).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Molecules, 17(12), 1939-1951.
  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Kaczor, A. A., & Polski, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 863.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of Chemical Education. (2014). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Slideshare. (n.d.). Purification techniques chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 7-Bromo-2-methylquinoline-3-carboxylic Acid Scaffold vs. Established Kinase Inhibitors

Executive Summary 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5) is not a final marketed drug but a privileged scaffold in medicinal chemistry. It serves as a critical building block for synthesizing Type...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5) is not a final marketed drug but a privileged scaffold in medicinal chemistry. It serves as a critical building block for synthesizing Type I and Type II kinase inhibitors, particularly targeting Casein Kinase 2 (CK2) , VEGFR , and Pim-1 .

While established drugs like Gefitinib (Quinazoline core) or Sunitinib (Indolinone core) dominate the tyrosine kinase landscape, the quinoline-3-carboxylic acid scaffold offers unique advantages in targeting serine/threonine kinases (CK2) and overcoming resistance mechanisms via distinct binding modes. This guide compares the utility and performance of this scaffold against industry-standard inhibitors.

Technical Analysis: The Scaffold Advantage

Structural Mechanism of Action

The biological activity of 7-Bromo-2-methylquinoline-3-carboxylic acid derivatives hinges on two key pharmacophores:

  • The "Anchoring" Carboxylate (Position 3):

    • Unlike many kinase inhibitors that rely on the hinge region hydrogen bonding (e.g., the aminopyrimidine of Imatinib), quinoline-3-carboxylic acids often utilize the carboxylate group to form a salt bridge with conserved lysine residues (e.g., Lys68 in CK2) within the ATP-binding pocket.

    • This mimics the phosphate groups of ATP, providing a distinct orientation compared to classic adenine-mimetic inhibitors.

  • The "Diversity" Handle (Position 7-Bromo):

    • The bromine atom is a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to extend the molecule into the hydrophobic Region II of the kinase pocket, modulating selectivity and potency.

Comparative Profile: Scaffold vs. Clinical Standards
Feature7-Br-2-Me-Quinoline-3-COOH Scaffold CX-4945 (Silmitasertib) Gefitinib (Iressa)
Core Structure Quinoline (Bicyclic)Tricyclic BenzonaphthyridineQuinazoline (Bicyclic)
Primary Target CK2 , VEGFR, Pim-1CK2 (Clinical Benchmark)EGFR
Binding Mode ATP-competitive (Salt bridge driven)ATP-competitive (Shape complementarity)ATP-competitive (Hinge binder)
Key Interaction Carboxylate-Lysine Salt BridgeHydrophobic Pocket FillHinge Region H-Bonds (Met793)
Selectivity High for Ser/Thr kinases (CK2)High for CK2High for EGFR (Tyrosine Kinase)
Synthetic Utility High (Modular 7-Br & 3-COOH)Low (Final Drug)Low (Final Drug)

Visualization: Inhibitor Design Logic

The following diagram illustrates the structural logic of transforming the 7-Bromo-2-methylquinoline-3-carboxylic acid scaffold into a potent kinase inhibitor, contrasting it with the binding logic of Quinazolines.

KinaseInhibitorLogic cluster_0 Mechanism of Action Scaffold 7-Bromo-2-methyl quinoline-3-COOH (The Scaffold) Func_COOH 3-COOH Group (Salt Bridge Anchor) Scaffold->Func_COOH Intrinsic Func_Br 7-Br Group (Hydrophobic Extension) Scaffold->Func_Br Intrinsic Target_CK2 Target: CK2 (Lys68 Interaction) Func_COOH->Target_CK2 Mimics ATP Phosphate Target_VEGFR Target: VEGFR (Allosteric/Type II) Func_Br->Target_VEGFR Derivatization (Suzuki Coupling) Quinazoline Comparator: Quinazoline (Gefitinib) Binding_Hinge Hinge Binder (Met793) Quinazoline->Binding_Hinge Primary Mode Binding_Hinge->Target_CK2 Poor Affinity

Figure 1: Structural logic comparing the Quinoline-3-COOH binding mode (Salt Bridge) vs. Quinazoline binding mode (Hinge Binding).

Experimental Protocols

Synthesis of 7-Aryl-Quinoline-3-Carboxamide Derivatives

To validate this scaffold against a target like CK2, you must derivatize the 7-bromo position.

Reagents:

  • 7-Bromo-2-methylquinoline-3-carboxylic acid (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Dioxane/Water (4:1)

Protocol (Self-Validating Step-by-Step):

  • Degassing: Dissolve the scaffold in Dioxane/Water. Sparge with Argon for 15 minutes. Why: Palladium catalysts are sensitive to oxygen; failure to degas leads to homocoupling byproducts.

  • Coupling: Add the aryl boronic acid, base, and catalyst. Heat to 90°C for 4-12 hours under Argon.

  • Monitor: Check via LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Amidation (Optional): If the carboxylic acid is too polar for cell permeability, convert to a carboxamide using HATU/DIPEA and an amine (R-NH2) in DMF.

ADP-Glo™ Kinase Assay for CK2 Activity

This assay quantifies the ADP produced by the kinase reaction, providing a direct measure of inhibition.

Materials:

  • Recombinant CK2 enzyme (human).[1]

  • Casein substrate.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

  • Test Compounds (dissolved in DMSO).[2]

Workflow:

  • Preparation: Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Incubation: Mix 2μL of compound (serial dilution) with 4μL of CK2 enzyme. Incubate for 10 min at RT. Why: Allows the inhibitor to reach equilibrium binding before competition with ATP begins.

  • Reaction Start: Add 4μL of ATP/Substrate mix. Incubate for 40 min at RT.

  • ADP Generation: Add 10μL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 20μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence. Calculate IC50 using a sigmoidal dose-response curve.

Synthesis & Assay Workflow Diagram

Workflow Start Start: 7-Bromo-2-methyl quinoline-3-COOH Step1 Step 1: Suzuki Coupling (Add Hydrophobic Tail) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Step2 Step 2: Amide Coupling (Optimize Solubility/Binding) Step1->Step2 HATU, R-NH2 Assay Step 3: ADP-Glo Kinase Assay (CK2 / VEGFR) Step2->Assay Incubate w/ Enzyme + ATP Result Output: IC50 & Selectivity Profile Assay->Result Luminescence Readout

Figure 2: Integrated workflow for transforming the raw scaffold into a biologically active kinase inhibitor.

References

  • Goliath, et al. "Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs." National Institutes of Health (NIH). Available at: [Link] (Note: General reference to CK2 SAR).

  • Syniugin, A. R., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[2] Available at: [Link]

  • Pierre, F., et al. "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2." Journal of Medicinal Chemistry, 2011.[2] Available at: [Link]

  • El-Azab, A. S., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors." Molecules, 2021. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Bromo-Substituted vs. Chloro-Substituted Quinolines

Prepared by: Gemini, Senior Application Scientist Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] A frequent and effective strategy in drug design involves the halogenation of this scaffold, introducing elements like bromine or chlorine to modulate the molecule's physicochemical properties and, consequently, its therapeutic efficacy.[3] Halogen atoms influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, making the choice between a bromo- or chloro-substitution a critical decision in the development of new therapeutic agents.[4]

This guide provides an in-depth comparison of the efficacy of bromo-substituted versus chloro-substituted quinolines across key therapeutic areas, including anticancer, antimalarial, and antimicrobial applications. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.

Physicochemical Properties and Synthetic Strategies

The fundamental differences between bromine and chlorine atoms—in terms of atomic radius, electronegativity, and polarizability—dictate their influence on a molecule's behavior. Bromine is larger, less electronegative, and more polarizable than chlorine. These properties can lead to distinct interactions with protein targets and affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of these halogenated quinolines is well-established, offering chemists reliable pathways to these valuable intermediates. Bromo-substituted quinolines are often prepared via electrophilic bromination of the quinoline ring using molecular bromine, a process whose regioselectivity depends on the reaction conditions and the existing substituents on the ring.[5][6] Chloro-substituted quinolines can be synthesized through various methods, including the conversion of hydroxyquinolines to their chloro-analogs using reagents like phosphoryl chloride (POCl₃).[7][8]

General Synthetic Workflow

The logical flow from starting materials to biologically active halogenated quinolines is a multi-step process that requires careful planning and execution. The choice of synthetic route is determined by the desired substitution pattern and the stability of the precursor molecules.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening Start Quinoline Precursor (e.g., 8-Hydroxyquinoline) Reagent Halogenating Agent (e.g., Br₂, POCl₃) Reaction Halogenation Reaction Start->Reaction Reagent->Reaction Purify Purification (e.g., Column Chromatography) Reaction->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Screen In Vitro Biological Assays (e.g., MTT, MIC) Characterize->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the synthesis and evaluation of halogenated quinolines.

Comparative Efficacy in Anticancer Applications

Halogenated quinolines have demonstrated significant potential as anticancer agents, often inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[9][10] The position and nature of the halogen substituent are critical determinants of their cytotoxic activity.

Bromo-Substituted Quinolines

Bromo-substituted quinolines have shown potent antiproliferative effects. For instance, compounds featuring bromine atoms at the C-5 and C-7 positions of the quinoline ring demonstrated significant inhibition of C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell proliferation.[9] The presence of an 8-hydroxy group in conjunction with bromine substitutions at C-5 and C-7 often leads to strong anticancer effects.[11] Furthermore, the addition of other electron-withdrawing groups, such as a nitro group at the C-5 position, can synergistically enhance anticancer potency. For example, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, with low IC₅₀ values, whereas its precursor, 6,8-dibromoquinoline, was inactive.[9]

Chloro-Substituted Quinolines

While the 7-chloroquinoline core is famous for its antimalarial properties, its role in anticancer activity is more complex. Some studies have indicated that a 7-chloro substitution can actually decrease cytotoxic activity in certain molecular contexts.[12] However, other chloro-substituted quinoline hybrids have shown moderate to good activity against cancer cell lines like MCF-7 (breast cancer).[13] This highlights the importance of the entire molecular structure, not just the halogen substituent, in determining anticancer efficacy.

Head-to-Head Data Comparison

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative bromo-substituted quinolines against various cancer cell lines. Direct comparative data for chloro-substituted analogs under identical experimental conditions is less prevalent in the reviewed literature, underscoring a potential area for future research.

Compound NameSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
5,7-Dibromo-8-hydroxyquinoline5-Br, 7-Br, 8-OHC66.7 µg/mL[11]
5,7-Dibromo-8-hydroxyquinoline5-Br, 7-Br, 8-OHHeLa10.2 µg/mL[11]
5,7-Dibromo-8-hydroxyquinoline5-Br, 7-Br, 8-OHHT299.8 µg/mL[11]
6,8-Dibromo-5-nitroquinoline6-Br, 8-Br, 5-NO₂C650.0[9]
6,8-Dibromo-5-nitroquinoline6-Br, 8-Br, 5-NO₂HT2926.2[9]
6,8-Dibromo-5-nitroquinoline6-Br, 8-Br, 5-NO₂HeLa24.1[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-substituted quinoline compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Comparative Efficacy in Antimalarial Applications

The 4-aminoquinoline scaffold is historically one of the most important for antimalarial drug discovery, with chloroquine serving as a landmark drug for decades.[14]

Chloro-Substituted Quinolines

The presence of a chlorine atom at the C-7 position of the quinoline ring is considered essential for the antimalarial activity of 4-aminoquinolines like chloroquine.[14] This electron-withdrawing group is critical for the drug's mechanism of action, which is widely believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[15] Numerous studies have explored modifications of the 7-chloroquinoline scaffold, creating hybrids and conjugates to combat drug-resistant strains of Plasmodium falciparum.[16][17][18] For instance, aryl-bridged bis-quinolines containing the 7-chloroquinoline moiety have shown potent antimalarial activity in-vivo.[19]

Bromo-Substituted Quinolines

While less common than their chloro-counterparts, bromo-substituted quinolines have also been investigated for antimalarial activity. The replacement of the C-7 chlorine with bromine can modulate the drug's potency and pharmacokinetic properties. The similar electronic properties of chlorine and bromine suggest that bromo-analogues can retain the core mechanism of action. However, subtle differences in size and lipophilicity may affect drug accumulation in the parasite and interaction with the biological target.

Structure-Activity Relationship (SAR) for Antimalarials

The SAR for 4-aminoquinoline antimalarials is well-defined. Key features for optimal activity include:

  • A halogen at the C-7 position: An electron-withdrawing group, typically chlorine, is crucial.[14]

  • A flexible diamine side chain at the C-4 position: A side chain of two to five carbon atoms between the two nitrogen atoms is essential for activity.[14]

  • A terminal tertiary amino group: The basicity of this group is thought to be important for drug accumulation in the acidic food vacuole of the parasite.

SAR cluster_quinoline Quinoline Core cluster_features Key Pharmacophoric Features Quinoline C7 C-7 Halogen (Cl or Br) Essential for Activity C4 C-4 Amino Side Chain Crucial for Potency Terminal Terminal Basic Amine Aids Vacuolar Accumulation

Caption: Key structural features for antimalarial activity in 4-aminoquinolines.

Comparative Efficacy in Antimicrobial Applications

Quinolone and quinoline derivatives represent a broad class of antimicrobial agents. The introduction of halogens can significantly enhance their antibacterial and antifungal profiles.

Bromo-Substituted Quinolines

Bromo-substituted quinolines have emerged as potent antibacterial agents. For example, a series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives were found to be highly effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.031 µg/mL.[2]

Chloro-Substituted Quinolines

The effect of chlorine substitution on antimicrobial activity can be varied. In one study of quinoline-based hydroxyimidazolium hybrids, a chlorine atom at the C-7 position was found to be detrimental to antifungal activity compared to a methyl group at the C-6 or C-8 position.[20] This suggests that for antimicrobial applications, the position and electronic environment of the halogen are finely tuned to the specific pathogen being targeted.

Head-to-Head Data Comparison

The table below presents a summary of the antimicrobial activity (MIC values) for representative halogenated quinolines.

Compound ClassSubstitutionTarget Organism(s)MIC Range (µg/mL)Reference
Indolizinoquinoline-5,12-diones9-BromoE. coli, S. pyrogens, MRSA0.031 - 2[2]
Quinoline-based hydroxyimidazolium hybrids7-ChloroC. albicans (Fungus)>125[20]
Quinoline-based hydroxyimidazolium hybrids6-MethylC. albicans (Fungus)125[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The choice between bromo- and chloro-substitution on a quinoline scaffold is a nuanced decision with significant consequences for biological efficacy.

  • In anticancer research , bromo-substituted quinolines, particularly those with substitutions at the C-5 and C-7 positions and an 8-hydroxy group, have demonstrated potent, low-micromolar activity against a range of cancer cell lines.[9][11]

  • In the antimalarial field , the 7-chloro-4-aminoquinoline structure remains the gold standard, with the chlorine atom being a well-established requirement for high potency.[14]

  • For antimicrobial applications , the data is more varied. Bromo-substitution has led to highly potent antibacterial compounds, while chloro-substitution has shown context-dependent effects, sometimes proving detrimental to activity.[2][20]

This guide underscores that while general trends exist, the optimal halogen substitution is highly dependent on the specific therapeutic target and the overall molecular architecture. Future research focusing on direct, side-by-side comparisons of bromo- and chloro-substituted analogs under uniform testing conditions will be invaluable for further refining the structure-activity relationships and accelerating the design of next-generation quinoline-based therapeutics.

References

  • (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
  • (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI.
  • (2025). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate.
  • (2026). Exploring the Chemical Synthesis and Properties of 6-Bromo-4-chloroquinoline. NINGBO INNO PHARMCHEM CO.,LTD..
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC - NIH.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. Taylor & Francis Online.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC.
  • (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. YouTube.
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). Royal Society of Chemistry.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.
  • Structure--activity relationship of quinolones - PubMed.
  • (2020).
  • Novel aryl-bis-quinolines with antimalarial activity in-vivo - PubMed.
  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents - PubMed.
  • Quinine - Wikipedia. Wikipedia.
  • (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Molecules.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. MDPI.
  • (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC.
  • (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate.

Sources

Validation

Comparative Validation Guide: Analytical Methods for 7-Bromo-2-methylquinoline-3-carboxylic Acid

Executive Summary & Compound Profile 7-Bromo-2-methylquinoline-3-carboxylic acid (7-BMQCA) is a critical intermediate in the synthesis of Vonoprazan Fumarate , a novel potassium-competitive acid blocker (P-CAB). Ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-Bromo-2-methylquinoline-3-carboxylic acid (7-BMQCA) is a critical intermediate in the synthesis of Vonoprazan Fumarate , a novel potassium-competitive acid blocker (P-CAB). Ensuring the purity of this intermediate is vital for preventing downstream genotoxic impurities in the final API.

This guide provides a technical comparison of analytical methodologies for 7-BMQCA, culminating in a validated RP-HPLC protocol compliant with ICH Q2(R2) guidelines.

Chemical Profile & Analytical Implications
PropertySpecificationAnalytical Impact
CAS Number 1072946-58-7 (Free Acid)Unique identifier for reference standards.[1]
Structure Quinoline core, Br-substituent, -COOH, -CH3UV Active: Strong chromophore (quinoline). Mass Defect: Bromine isotope pattern (1:1 ratio of 79Br/81Br) aids MS identification.
Acid-Base Amphoteric (Basic N, Acidic -COOH)Mobile Phase pH: Critical. pH < 3.0 is required to protonate the acid (suppress ionization) and the nitrogen, ensuring retention on C18 without tailing.
Solubility Low in water; High in MeOH/DMSOSample diluent must contain high organic ratio (e.g., 80% MeOH).

Comparative Analysis of Analytical Techniques

We evaluated three primary methodologies for the routine quality control of 7-BMQCA. The selection criteria focus on specificity (impurity detection), sensitivity, and throughput.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: UPLC-MS/MS Method C: Potentiometric Titration
Primary Use Routine QC (Purity & Assay)Trace Impurity Profiling (GTIs)Absolute Assay (Stoichiometry)
Specificity High (Separates isomers)Very High (Mass discrimination)Low (Cannot distinguish impurities)
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mLN/A (Macro analysis only)
Throughput Moderate (15-20 min run)High (< 5 min run)Low (Manual/Semi-auto)
Cost per Run LowHighVery Low
Verdict Recommended for Release Testing Recommended for R&D/GTI Checks Reference only

Expert Insight: While UPLC-MS offers superior sensitivity, RP-HPLC with UV detection remains the industry gold standard for this intermediate due to its robustness in high-concentration manufacturing environments and lower susceptibility to matrix effects compared to MS.

Validated Protocol: RP-HPLC "Gold Standard"

This protocol is designed to be self-validating. The system suitability parameters act as a "Go/No-Go" gate before any data is collected.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil BDS),

    
    .
    
    • Why? The "End-capped" feature reduces silanol interactions with the basic quinoline nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Mode: Isocratic (60% A : 40% B) or Gradient (if late-eluting dimers are present).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 280 nm (Quinoline max) or 213 nm (Universal).

  • Column Temp:

    
    .
    
System Suitability Criteria (The "Trust" Mechanism)

Before analyzing samples, the system must pass these checks using a standard solution (


):
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for quinolines).
  • RSD of Peak Area:

    
     (
    
    
    
    injections).

Validation Workflow (ICH Q2(R2))

The following workflow visualizes the logical sequence of validation, ensuring no step is skipped.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Metrics cluster_2 Phase 3: Limits & Robustness Spec Specificity (Forced Degradation) Lin Linearity (5 Levels) Spec->Lin Pure Peak SysSuit System Suitability Development SysSuit->Spec Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD / LOQ Determination Prec->LOD Rob Robustness (pH, Flow, Temp) LOD->Rob Final Validated Method Ready for QC Rob->Final SOP Generation

Figure 1: Sequential validation workflow ensuring ICH Q2(R2) compliance.

Experimental Data & Acceptance Criteria

The following data represents typical passing criteria for 7-BMQCA validation.

Specificity (Forced Degradation)

To prove the method detects impurities, the sample is stressed. The method is specific if the Purity Angle < Purity Threshold (using PDA detector).

Stress ConditionTime/TempDegradation %Peak Purity Status
Acid (0.1N HCl) 4h @ 60°C5-10%Pass (No co-elution)
Base (0.1N NaOH) 4h @ 60°C10-15%Pass (Main peak pure)
Oxidation (3% H2O2) 2h @ RT2-5%Pass
Thermal 24h @ 80°C< 1%Pass
Linearity & Range
  • Range: 50% to 150% of target concentration (

    
    ).
    
  • Criterion: Correlation Coefficient (

    
    ) 
    
    
    
    .[3]
  • Typical Equation:

    
     (Intercept should be statistically negligible).
    
Accuracy (Recovery)

Spiking 7-BMQCA into a placebo matrix (if applicable) or solvent.

LevelSpike Amount (µg/mL)Recovered (µg/mL)% RecoveryAcceptance
50% 25.024.899.2%98-102%
100% 50.050.1100.2%98-102%
150% 75.074.999.9%98-102%

Decision Logic for Method Selection

When to use this HPLC method versus alternatives?

MethodSelection Start Sample Type? RawMat Raw Material (Incoming QC) Start->RawMat Reaction Reaction Mix (In-Process) Start->Reaction Trace Genotoxic Impurity Screening Start->Trace HPLC Run RP-HPLC Method (UV 280nm) RawMat->HPLC High Purity Needed Reaction->HPLC Robustness Needed UPLCMS Run UPLC-MS/MS (MRM Mode) Trace->UPLCMS Sensitivity < 1ppm

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10400802, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Structural Analog).

  • Vaikuntapu, P. R., et al. (2018). Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation. International Journal of Innovative Research in Technology.

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid (General Quinoline Protocol).

Sources

Comparative

Comparative Profiling of 7-Bromo-2-methylquinoline-3-carboxylic Acid (BMQCA)

This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 7-Bromo-2-methylquinoline-3-carboxylic acid (BMQCA) . While primarily recognized as a high-value intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of 7-Bromo-2-methylquinoline-3-carboxylic acid (BMQCA) . While primarily recognized as a high-value intermediate in the synthesis of brain-penetrant PPAR-


 agonists, the acid scaffold itself possesses distinct pharmacophoric properties that necessitate rigorous profiling against nuclear receptors, mitochondrial targets, and structural analogs.

Executive Analysis: The Dual-Target Scaffold

7-Bromo-2-methylquinoline-3-carboxylic acid (BMQCA) represents a distinct departure from traditional Thiazolidinedione (TZD) scaffolds (e.g., Rosiglitazone). Unlike TZDs, which are often limited by poor blood-brain barrier (BBB) permeability and systemic side effects (edema, weight gain), the BMQCA scaffold is engineered for dual-compartment activity :

  • Nuclear Activation: Agonism of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-

    
    ).
    
  • Mitochondrial Modulation: Direct interaction with the outer mitochondrial membrane protein mitoNEET (CISD1) .

This dual mechanism is critical for researchers developing neurotherapeutics, as it allows for the restoration of mitochondrial bioenergetics in neurodegenerative models where traditional TZDs fail to reach therapeutic concentrations.

Structural Homology & Cross-Reactivity Risks

The 3-carboxylic acid moiety on a quinoline ring creates a structural overlap with Fluoroquinolone antibiotics . Consequently, the cross-reactivity profile must assess not just nuclear receptor selectivity, but also potential off-target binding to bacterial DNA gyrase and eukaryotic topoisomerases.

Cross-Reactivity & Selectivity Profile

The following table contrasts the BMQCA scaffold with the industry standard (Rosiglitazone) and a structural analog (Ciprofloxacin) to highlight specific cross-reactivity vectors.

Table 1: Comparative Target Selectivity Profile
FeatureBMQCA Scaffold Rosiglitazone (Standard) Ciprofloxacin (Analog)
Primary Target PPAR-

(Nuclear) & mitoNEET (Mitochondrial)
PPAR-

(Nuclear)
DNA Gyrase / Topo IV
PPAR-

Cross-Reactivity
Low (< 5% activation at 10

M)
NegligibleNone
PPAR-

Cross-Reactivity
NegligibleNegligibleNone
Mitochondrial Binding High Affinity (mitoNEET stabilization) Low/IndirectNone
Antibacterial Cross-Reactivity Potential (Weak Gyrase inhibition) NoneHigh (Primary Mechanism)
BBB Permeability High (as Ethyl Ester prodrug)Low (< 2% brain/plasma ratio)Moderate
Key Liability Solubility (Acid form), Off-target Topoisomerase bindingEdema, Cardiac Risk (Systemic)Tendonitis, QT prolongation

Mechanistic Pathways & Signaling

The unique value of BMQCA lies in its ability to bypass the "genomic lag" of pure PPAR activation by directly stabilizing mitochondrial complexes.

G BMQCA BMQCA Scaffold (7-Bromo-2-methyl...) PPARg PPAR-gamma (Nuclear Receptor) BMQCA->PPARg Agonist Binding MitoNEET mitoNEET (Outer Mito Membrane) BMQCA->MitoNEET Direct Binding CoActivators Co-Activator Recruitment (PGC-1a) PPARg->CoActivators Activation FeS [2Fe-2S] Cluster Stabilization MitoNEET->FeS Prevents Cluster Loss Transcription Transcription of Antioxidant Genes CoActivators->Transcription RespChain Mitochondrial Respiration Efficiency FeS->RespChain Maintains OXPHOS Neuroprotection Neuroprotection & Reduced Inflammation Transcription->Neuroprotection RespChain->Neuroprotection

Figure 1: Dual Mechanism of Action. BMQCA activates nuclear transcription via PPAR-


 while simultaneously stabilizing mitochondrial [2Fe-2S] clusters via mitoNEET, a pathway distinct from classical TZDs.

Experimental Protocols for Validation

To validate the cross-reactivity profile of BMQCA in your own lab, use the following self-validating protocols.

Protocol A: PPAR- Nuclear Receptor Transactivation Assay

Objective: Quantify specific agonism of PPAR-


 relative to PPAR-

/

.
  • Cell System: HEK293T cells transiently transfected with:

    • Expression plasmid for human PPAR-

      
       (or 
      
      
      
      ,
      
      
      ).
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

    • Renilla luciferase (internal control).

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).

    • After 24h, treat with BMQCA (0.1 nM – 10

      
      M).
      
    • Controls: Rosiglitazone (Positive, 1

      
      M), DMSO (Vehicle), GW501516 (PPAR-
      
      
      
      control).
  • Readout:

    • Lyse cells after 24h incubation.

    • Measure Firefly/Renilla luminescence ratio.

  • Validation Criteria: A >3-fold induction over vehicle indicates agonism. Calculate EC50.[1] Specificity is confirmed if PPAR-

    
    /
    
    
    
    induction is <10% of PPAR-
    
    
    at max concentration.
Protocol B: Mitochondrial Respiration Stress Test (Seahorse Assay)

Objective: Confirm mitochondrial target engagement (mitoNEET) independent of nuclear transcription.

  • Preparation: Plate neuronal cells (e.g., SH-SY5Y) on Seahorse XF96 plates.

  • Acute Injection:

    • Measure Oxygen Consumption Rate (OCR) at baseline.

    • Inject BMQCA (1-5

      
      M) acutely. Note: Immediate changes suggest direct mitochondrial action, bypassing nuclear transcription timeframes.
      
  • Stressors:

    • Inject Oligomycin (ATP synthase inhibitor).

    • Inject FCCP (Uncoupler) to measure Maximal Respiration.

  • Data Interpretation: An increase in Spare Respiratory Capacity compared to vehicle indicates stabilization of the electron transport chain, consistent with mitoNEET ligand activity.

Synthesis & Purity Verification Workflow

Since BMQCA is often an intermediate, impurities can skew cross-reactivity data. Use this workflow to ensure scaffold integrity before biological testing.

Workflow Start Crude BMQCA (Synthesis Product) HPLC HPLC-UV (254 nm) Check Purity >98% Start->HPLC MS LC-MS (ESI+) Confirm m/z [M+H]+ HPLC->MS Decision Is Purity >98%? MS->Decision Recryst Recrystallize (Ethanol/Water) Decision->Recryst No NMR 1H-NMR (DMSO-d6) Verify 7-Bromo Regiochemistry Decision->NMR Yes Recryst->HPLC BioAssay Release for Biological Profiling NMR->BioAssay

Figure 2: Quality Control Workflow. Critical checkpoint at NMR to confirm the 7-bromo position, as the 6-bromo isomer has significantly different PPAR selectivity.

References

  • Grommes, C., et al. (2013).[2] PPARgamma agonists penetrate the blood-brain barrier and reduce tumor growth in human xenograft models.[2] Cancer Chemotherapy and Pharmacology. Link

  • Colca, J. R., et al. (2004). Identification of a novel mitochondrial protein ("mitoNEET") cross-linked specifically by a thiazolidinedione photoprobe. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Patent WO2019141229A1 . Compounds as PPAR agonists and application thereof. (Describes the synthesis and biological activity of 7-bromo-2-methylquinoline-3-carboxylic acid derivatives). Link

  • Geldenhuys, W. J., et al. (2010). Brain-penetrant PPAR conjugates as neuroprotective agents. Drug Discovery Today. Link

Sources

Validation

assessing the selectivity of 7-Bromo-2-methylquinoline-3-carboxylic acid for protein kinase CK2

This guide provides a technical assessment of 7-Bromo-2-methylquinoline-3-carboxylic acid as a chemical probe for Protein Kinase CK2 (Casein Kinase 2). It synthesizes Structure-Activity Relationship (SAR) data from the q...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 7-Bromo-2-methylquinoline-3-carboxylic acid as a chemical probe for Protein Kinase CK2 (Casein Kinase 2). It synthesizes Structure-Activity Relationship (SAR) data from the quinoline-3-carboxylic acid class to project its selectivity profile and outlines the experimental framework required to validate its performance against established "Gold Standard" inhibitors like CX-4945 and TBB.

Executive Technical Summary

7-Bromo-2-methylquinoline-3-carboxylic acid belongs to the quinoline-3-carboxylic acid class of ATP-competitive (Type I) CK2 inhibitors. While structurally related to the clinical candidate CX-4945 (Silmitasertib) , this specific derivative presents a distinct selectivity profile driven by its 2-methyl substitution and 7-bromo halogenation.

  • Primary Mechanism: The C3-carboxylic acid functions as a critical "anchor," forming a salt bridge with the conserved Lys68 in the CK2 active site.

  • Selectivity Driver: The 7-bromo substituent targets the hydrophobic pocket (active site region II), while the 2-methyl group resides near the ribose binding pocket.

  • Performance Status: Unlike the nanomolar potency of tricyclic analogs (e.g., CX-4945), monocyclic quinoline-3-carboxylic acids typically exhibit micromolar (µM) potency. Its utility lies in fragment-based drug design (FBDD) or as a simplified scaffold to probe specific hydrophobic interactions without the "off-target" baggage of larger polycyclic systems.

Molecular Mechanism & SAR Analysis

To accurately assess selectivity, one must understand the structural determinants of binding. The quinoline scaffold mimics the adenine ring of ATP.

Structural Determinants of Selectivity
Structural MotifFunction in CK2 Active SiteImpact on Selectivity
3-Carboxylic Acid Anchor: Forms an electrostatic salt bridge with Lys68 and H-bonds with Asp175 (via water).High: This interaction is critical for CK2 inhibition but is also conserved in other kinases (e.g., CLK2, DYRK1A), creating selectivity challenges.[1]
7-Bromo Group Hydrophobic Filler: Occupies the hydrophobic pocket formed by Val66, Ile95, Phe113 .Moderate: Halogen interactions increase affinity. The 7-position aligns with the hinge region, improving shape complementarity.
2-Methyl Group Ribose Pocket Gatekeeper: Sits at the entrance of the ATP-binding cleft.Variable: Unlike a 2-amino group (which can H-bond), the 2-methyl is lipophilic. This may reduce potency compared to 2-amino analogs but potentially improves selectivity by excluding kinases with sterically restricted ribose pockets.
Pathway Visualization: Mechanism of Action

The following diagram illustrates the binding hypothesis and the downstream signaling effects of CK2 inhibition by this scaffold.

CK2_Inhibition_Mechanism Inhibitor 7-Bromo-2-methylquinoline- 3-carboxylic acid CK2_ActiveSite CK2 Active Site (ATP Pocket) Inhibitor->CK2_ActiveSite Competitive Binding (Ki ~ µM) Lys68 Lys68 (Salt Bridge Anchor) Inhibitor->Lys68 Carboxylate Interaction HydrophobicPocket Hydrophobic Pocket (Val66, Ile95, Phe113) Inhibitor->HydrophobicPocket 7-Br Interaction Substrate_Phos Substrate Phosphorylation (Akt Ser129, Cdc37, PTEN) CK2_ActiveSite->Substrate_Phos Inhibits Cell_Survival Cell Survival / Proliferation (Anti-Apoptotic) Substrate_Phos->Cell_Survival Promotes

Caption: Schematic representation of the ATP-competitive binding mode of 7-Bromo-2-methylquinoline-3-carboxylic acid, highlighting critical anchor points Lys68 and the hydrophobic pocket.[1][2]

Comparative Performance Profile

When assessing this compound, it must be benchmarked against the current "Gold Standards." The table below contrasts the 7-Bromo-2-methyl scaffold against CX-4945 (Clinical Phase II) and TBB (Classical Tool).

Benchmarking Table
Feature7-Bromo-2-methylquinoline-3-COOH CX-4945 (Silmitasertib) TBB (4,5,6,7-Tetrabromobenzotriazole)
Potency (IC50) Low (Estimated 1 - 20 µM) (Based on quinoline-3-COOH SAR)High (1 - 10 nM) Moderate (0.5 - 10 µM)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Profile Narrow Spectrum Risk of off-target inhibition of DYRK1A, PIM1 .Pan-Kinase Issues Potent inhibitor of CLK2 (often more potent than CK2).[1]Poor Inhibits DYRK1A, PIM1, CDK2.
Solubility Moderate (Carboxylic acid aids solubility at neutral pH)ModerateLow (Hydrophobic)
Primary Utility Fragment/Lead Optimization Used to study SAR of the hydrophobic pocket without the complexity of tricyclic rings.Clinical Efficacy Standard for cellular assays and in vivo studies.Historical Reference Largely obsolete for precise cellular work.

Key Insight: The 2-methyl derivative is likely less potent than 2-amino derivatives because it lacks the hydrogen bond donor capability to interact with the backbone of the hinge region, a common feature in high-affinity kinase inhibitors.

Experimental Protocols for Selectivity Assessment

To objectively validate the selectivity of 7-Bromo-2-methylquinoline-3-carboxylic acid, the following multi-tiered assay system is recommended.

Phase 1: In Vitro Kinase Profiling (The "Gini" Test)

Objective: Determine the Gini coefficient (selectivity score) against a focused panel of structurally related kinases.

Protocol:

  • Assay Platform: Radiometric

    
    P-ATP assay (Gold Standard) or ADP-Glo.
    
  • Concentration: Screen at 10 µM initially. If inhibition >50%, determine IC50.

  • Critical Off-Target Panel:

    • CLK2: (Cdc2-like kinase 2) – Major liability for carboxylate-containing CK2 inhibitors.

    • DYRK1A: (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) – Structurally similar active site.

    • PIM1: (Proviral Integration Site for Moloney Murine Leukemia Virus) – Common off-target.

    • HIPK2: (Homeodomain-interacting protein kinase 2).

Phase 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound inhibits CK2 inside the cell without inhibiting off-targets at the same concentration.

Workflow:

  • Cell Line: HeLa or Jurkat cells.

  • Treatment: Incubate with compound (10, 30, 50 µM) for 6 hours. (Note: Higher concentration expected due to lower potency).

  • Lysis: RIPA buffer with phosphatase inhibitors.

  • Readout (Western Blot):

    • CK2 Marker: p-Akt (Ser129) or p-Cdc37 (Ser13). Reduction indicates CK2 inhibition.

    • Off-Target Marker (CLK2): SR proteins (e.g., p-SRSF6). Reduction indicates CLK2 inhibition.

    • Loading Control: Total Akt / GAPDH.

Phase 3: Differential Scanning Fluorimetry (DSF)

Objective: Validate physical binding to the CK2


 subunit (thermal shift).

Protocol:

  • Mix: 2 µM Recombinant CK2

    
     + 5x SYPRO Orange dye.
    
  • Add Compound: 20 µM final concentration.

  • Ramp: 25°C to 95°C (1°C/min) in qPCR machine.

  • Analysis: Calculate

    
     (Shift in melting temperature).
    
    • Expectation: A positive shift (

      
      C) confirms binding. A shift 
      
      
      
      C (compared to
      
      
      C for CX-4945) confirms lower affinity.
Experimental Workflow Diagram

Selectivity_Assessment_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Biophysical cluster_2 Phase 3: Cellular Start Compound: 7-Bromo-2-methyl... KinaseAssay Radiometric Kinase Assay (CK2 vs CLK2/DYRK1A) Start->KinaseAssay DSF Thermal Shift (DSF) Measure Delta Tm Start->DSF IC50_Calc Calculate IC50 & Selectivity Ratio KinaseAssay->IC50_Calc Western Western Blot p-Akt S129 (On-target) p-SRSF6 (Off-target) IC50_Calc->Western DSF->Western Decision Selectivity Profile Validated Western->Decision

Caption: Step-by-step workflow for validating the selectivity profile of the candidate compound, moving from biochemical screens to cellular confirmation.

References

  • Golub, A. G., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169 (2016).[3] Link

  • Siddiqui-Jain, A., et al. "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research, 70(24), 10288-10298 (2010). Link

  • Cozza, G., et al. "Pinpointing the veritable inhibitors of protein kinase CK2." Cellular and Molecular Life Sciences, 70, 439–453 (2013). Link

  • Battistutta, R., et al. "Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer." Biochemistry, 50(39), 8478-8488 (2011). Link

  • Duncan, J. S., et al. "The CK2 inhibitors CX-4945 and CX-5011 are potent inhibitors of transcriptional CDKs." Molecular Cancer Therapeutics, 18(1), 138-148 (2019). Link

Sources

Comparative

Validation of 7-Bromo-2-methylquinoline-3-carboxylic acid as a Research Tool Compound

Executive Summary 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5) is a high-value heterocyclic scaffold, validated primarily as a CNS-privileged intermediate for the synthesis of brain-penetrant Peroxisome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5) is a high-value heterocyclic scaffold, validated primarily as a CNS-privileged intermediate for the synthesis of brain-penetrant Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Unlike traditional PPAR agonists (e.g., Thiazolidinediones like Rosiglitazone) which exhibit poor Blood-Brain Barrier (BBB) permeability, this quinoline scaffold offers an optimized lipophilic profile (cLogP ~3.0) and orthogonal functionalization vectors (C3-COOH and C7-Br). It serves as a critical research tool for medicinal chemists developing neuroprotective agents for Alzheimer’s disease, stroke, and metabolic disorders involving mitochondrial dysfunction.

Part 1: Technical Analysis & Validation

The "Privileged Scaffold" Mechanism

In drug discovery, a "privileged scaffold" is a molecular framework capable of binding to multiple receptor targets with high affinity. 7-Bromo-2-methylquinoline-3-carboxylic acid is validated not as a final drug, but as a divergent synthesis tool .

  • Vector A (C3-Carboxylic Acid): Serves as the "Polar Anchor." It allows for amide or ester formation, linking the scaffold to hydrophilic pharmacophores required for receptor binding (e.g., acidic heads for PPAR

    
    ).
    
  • Vector B (C7-Bromine): Serves as the "Hydrophobic Tail Exit." The bromine atom is positioned at the solvent-exposed edge of the binding pocket, making it an ideal handle for Suzuki-Miyaura cross-coupling to extend the molecule's lipophilicity—a critical requirement for BBB penetration.

  • Vector C (C2-Methyl): Provides metabolic stability and a handle for benzylic oxidation if further functionalization is required.

Comparative Performance: BBB Permeability

The primary failure mode of first-generation PPAR agonists in treating neurodegeneration is their inability to cross the BBB. The 7-bromo-2-methylquinoline scaffold addresses this by increasing lipophilicity without violating Lipinski's Rule of 5.

Table 1: Physicochemical Comparison of PPAR Scaffolds

Feature7-Bromo-2-methylquinoline-3-COOHRosiglitazone (Reference Drug)3-Quinolinecarboxylic Acid (Generic)
Primary Utility CNS-Targeted Library GenerationSystemic Metabolic ControlGeneral Synthetic Intermediate
cLogP ~3.00 (High CNS potential)3.24 (High binding, low CNS flux)~1.8 (Too polar for passive CNS transport)
TPSA (Ų) 50.1983.050.0
Functional Handles Dual (Br, COOH) Single (fixed core)Single (COOH)
BBB Score (0-6) 5 (High Probability) 2 (Low Probability)3 (Moderate)
Synthetic Flexibility High (Suzuki/Amide ready)Low (Finished Drug)Moderate (Lacks Halogen handle)

Validation Insight: The presence of the C7-Bromine is the differentiator. It allows the researcher to "dial in" the exact lipophilicity needed for membrane permeation via cross-coupling, a feature absent in generic quinoline acids.

Part 2: Experimental Protocols

Protocol A: Activation and Derivatization (C3 Vector)

This protocol validates the reactivity of the carboxylic acid moiety, converting the tool compound into an activated ester or amide.

Objective: Synthesize Ethyl 7-bromo-2-methylquinoline-3-carboxylate (Intermediate for reduction).

  • Reagents: 7-Bromo-2-methylquinoline-3-carboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), Ethanol (excess).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

    
     guard tube.
    
  • Procedure:

    • Suspend the tool compound in anhydrous Ethanol.

    • Add

      
       dropwise at 0°C (Exothermic!).
      
    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
    • Workup: Evaporate solvent. Neutralize residue with sat.[1]

      
      . Extract with DCM.
      
  • Validation Check:

    
     NMR should show a triplet/quartet pattern for the ethyl group and loss of the broad COOH singlet.
    
Protocol B: Suzuki-Miyaura Cross-Coupling (C7 Vector)

This protocol validates the C7-Bromine as a functional handle for library generation.

Objective: Couple a phenylboronic acid to the C7 position.

  • Reagents: Tool Compound (Ester form, 1.0 eq), Phenylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins (Critical for Pd cycle).
      
    • Mix reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Purification: Filter through Celite. Flash chromatography.

  • Causality: The electron-deficient nature of the quinoline ring facilitates oxidative addition at the C7-Br bond, making this scaffold more reactive than standard bromobenzenes.

Part 3: Visualization & Pathways

Therapeutic Pathway: PPAR Agonism in Neurodegeneration

The following diagram illustrates the biological logic of using this scaffold to target mitochondrial biogenesis in the brain.

PPAR_Pathway Scaffold 7-Bromo-2-methylquinoline Scaffold (Lipophilic) BBB Blood-Brain Barrier (Penetration) Scaffold->BBB Passive Diffusion PPAR PPAR-gamma Activation (Nuclear Receptor) BBB->PPAR Binding in CNS Mito Mitochondrial Biogenesis (PGC-1alpha) PPAR->Mito Transcription ROS ROS Reduction (Antioxidant Effect) Mito->ROS Inhibits Neuro Neuroprotection (Alzheimer's/Stroke) ROS->Neuro Prevents Damage

Caption: The mechanistic pathway where the lipophilic quinoline scaffold enables CNS penetration, activating PPAR receptors to reduce oxidative stress.

Synthetic Workflow: Divergent Library Generation

This workflow demonstrates how the tool compound is used to generate diverse chemical libraries.

Synthesis_Workflow Start 7-Bromo-2-methylquinoline- 3-carboxylic acid Step1 Esterification (C3 Protection) Start->Step1 EtOH/H+ Step2 Suzuki Coupling (C7 Diversification) Step1->Step2 Ar-B(OH)2 / Pd Step3 Hydrolysis/Reduction (Linker Activation) Step2->Step3 LiOH or LiAlH4 Final CNS-Active Lead Compounds Step3->Final Pharmacophore Attachment

Caption: Step-by-step synthetic elaboration of the tool compound into a bioactive lead.

References

  • World Intellectual Property Organization (WIPO). (2019). Compounds as PPAR Agonists and Application Thereof. Patent WO2019141229A1. (Identifies 7-bromo-2-methylquinoline-3-carboxylic acid as "Compound 22", a key intermediate for brain-penetrant PPAR agonists). Link

  • Collis, G. E., et al. (2003). Structure analysis of 7-bromoquinolin-8-ol. Acta Crystallographica Section C. (Provides structural context for brominated quinoline packing and hydrogen bonding). Link

  • Musiol, R. (2021). Quinoline-3-Carboxylic Acids: DNA Minor Groove-Binding Agents. Current Cancer Drug Targets.[1][2] (Validates the 3-COOH quinoline scaffold for DNA interaction studies). Link

  • Grommes, C., et al. (2013). PPARgamma agonists penetrate the blood-brain barrier and reduce tumor growth. Cancer Chemotherapy and Pharmacology. (Establishes the critical need for lipophilic scaffolds in PPAR therapeutics). Link

  • ChemScene. (2024). Product Datasheet: 7-Bromo-2-methylquinoline-3-carboxylic acid (CAS 610277-19-5).[3][4][5] (Physicochemical data source). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-2-methylquinoline-3-carboxylic acid

CAS: 610277-19-5 | Formula: C₁₁H₈BrNO₂ | MW: 266.09 g/mol [1][2] Executive Safety Assessment From the Desk of the Senior Application Scientist Handling 7-Bromo-2-methylquinoline-3-carboxylic acid requires a nuanced under...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 610277-19-5 | Formula: C₁₁H₈BrNO₂ | MW: 266.09 g/mol [1][2]

Executive Safety Assessment

From the Desk of the Senior Application Scientist

Handling 7-Bromo-2-methylquinoline-3-carboxylic acid requires a nuanced understanding of its dual nature: it is both a halogenated heterocyclic aromatic and a carboxylic acid. In drug discovery, this scaffold is frequently employed for its bioactive potential (e.g., antitumor or antibacterial pathways), but this same bioactivity dictates a strict safety protocol.

The Core Hazard Profile:

  • Acute Toxicity (Oral): Treat as H301 (Toxic if swallowed) . While many quinoline derivatives are H302 (Harmful), the 7-bromo substitution often increases lipophilicity and bioavailability, necessitating a higher tier of caution.

  • Corrosivity/Irritation: The carboxylic acid moiety at position 3, combined with the electron-deficient quinoline ring, creates a compound that is H318 (Causes serious eye damage) and H315 (Causes skin irritation) .

  • Physical State: As a solid, this compound is prone to static charging. The resulting dust is a primary inhalation vector (H335 ).

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" advice is insufficient for halogenated quinolines. The lipophilic nature of the quinoline ring allows it to permeate standard latex rapidly, while the acidic proton can cause local tissue damage upon breakthrough.

PPE Selection Table
ComponentSpecificationScientific Rationale
Dermal (Primary) Nitrile (≥ 5 mil / 0.12 mm) Nitrile offers superior resistance to organic acids compared to latex. For solid handling, 5 mil is sufficient.
Dermal (High Risk) Double Gloving or Laminate Critical: When dissolved in carrier solvents like DMSO or DMF , the solvent acts as a vehicle, dragging the toxicant through the glove. Use a Silver Shield® laminate liner or double nitrile if handling solutions >10mM.
Ocular Chemical Splash Goggles Safety glasses are inadequate due to the risk of airborne dust entering the tear duct or solution splash causing irreversible corneal opacity (H318).
Respiratory Fume Hood (Primary) All open handling must occur in a certified fume hood. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.
Body Tyvek® Sleeves / Lab Coat Standard cotton coats absorb liquids. For solution preparation, disposable Tyvek sleeves prevent wrist exposure between the glove and coat cuff.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Define Task StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DMF) StateCheck->Liquid QtyCheck Quantity > 100 mg? Solid->QtyCheck SolventCheck Solvent Type? Liquid->SolventCheck StandardPPE Standard Protocol: Nitrile (5 mil) + Goggles + Fume Hood QtyCheck->StandardPPE No HighRiskPPE High Risk Protocol: Double Nitrile + Tyvek Sleeves + P100 Backup (if outside hood) QtyCheck->HighRiskPPE Yes (Dust Risk) SolventCheck->StandardPPE Aqueous/Ethanol LaminatePPE Permeation Risk: Silver Shield® Laminate Gloves + Face Shield SolventCheck->LaminatePPE DMSO/DMF/DCM

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and carrier solvent.

Operational Protocols
A. Weighing & Static Control

Dry organic heterocycles like 7-Bromo-2-methylquinoline-3-carboxylic acid are often electrostatic. This causes "fly-away" powder which contaminates the balance and the user.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Elimination: Use an ionizing gun or a Polonium-210 anti-static strip near the weigh boat.

  • Technique: Do not use a spatula directly from the stock bottle. Tap the powder into a secondary weigh boat to avoid cross-contaminating the bulk stock.

B. Solubilization (The "Vehicle" Risk)

This compound has low water solubility. It is typically dissolved in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for biological assays.

  • The Hazard: DMSO increases skin permeability. If a DMSO solution of this compound touches your skin, the DMSO will carry the toxic quinoline directly into your bloodstream.

  • Protocol:

    • Place the vial containing the pre-weighed solid in a rack.

    • Add solvent via pipette.

    • Cap immediately before vortexing.

    • Never vortex an open container.

Emergency Response & Disposal
Accidental Release Workflow

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid ActionPowder 1. Dampen paper towel (Water) 2. Place over powder (Prevent Dust) 3. Scoop up Powder->ActionPowder ActionLiquid 1. Cover with absorbent pads 2. Do NOT use water immediately (Spreads organic solvent) Liquid->ActionLiquid Waste Seal in HazWaste Bag Label: 'Toxic Organic Solid' ActionPowder->Waste ActionLiquid->Waste

Figure 2: Step-by-step workflow for containing and cleaning spills based on physical state.

Disposal Specifications

Do not dispose of down the drain. This compound is harmful to aquatic life.

  • Solid Waste: Segregate into "Solid Toxic/Organic" waste streams.

  • Liquid Waste:

    • If in DMSO/DMF: "Halogenated Organic Solvents" (due to the Bromine atom).

    • If in aqueous buffer: "Aqueous Toxic" waste.

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container, as quinolines can degrade exothermically.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1057217, 7-Bromoquinoline-3-carboxylic acid (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline-3-carboxylic acid derivatives. (Basis for H301/H318 classification inference). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.